Product packaging for 3-Cyclopentyl-3-oxopropanenitrile(Cat. No.:CAS No. 95882-33-0)

3-Cyclopentyl-3-oxopropanenitrile

Cat. No.: B009449
CAS No.: 95882-33-0
M. Wt: 137.18 g/mol
InChI Key: FOCJXECLIBAZSA-UHFFFAOYSA-N
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Description

3-Cyclopentyl-3-oxopropanenitrile, also known as this compound, is a useful research compound. Its molecular formula is C8H11NO and its molecular weight is 137.18 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H11NO B009449 3-Cyclopentyl-3-oxopropanenitrile CAS No. 95882-33-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-cyclopentyl-3-oxopropanenitrile
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H11NO/c9-6-5-8(10)7-3-1-2-4-7/h7H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOCJXECLIBAZSA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C(=O)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50544560
Record name 3-Cyclopentyl-3-oxopropanenitrile
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Molecular Weight

137.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

95882-33-0
Record name β-Oxocyclopentanepropanenitrile
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Record name 3-cyclopentyl-3-oxopropanenitrile
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Foundational & Exploratory

3-Cyclopentyl-3-oxopropanenitrile CAS number and identifiers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Cyclopentyl-3-oxopropanenitrile, a nitrile derivative of significant interest as a chemical intermediate in the synthesis of more complex molecules. This document consolidates its chemical identifiers, physical properties, and a general synthetic approach, presenting the data in a clear and accessible format for laboratory use.

Core Identifiers and Chemical Properties

This compound, also known as cyclopentylacetyl cyanide, is a chemical compound with the CAS Registry Number 6253-92-5. Its fundamental identifiers and properties are summarized below, providing a foundational dataset for researchers.

Identifier TypeData
CAS Number 6253-92-5
Chemical Name This compound
IUPAC Name This compound
Molecular Formula C8H11NO
Molecular Weight 137.18 g/mol
Canonical SMILES C1CCC(C1)C(=O)CC#N
InChI Key YJQPYGGASBDIOP-UHFFFAOYSA-N

Physicochemical Data

A summary of the key physical and chemical properties of this compound is presented in the table below. This data is essential for handling, storage, and application in a laboratory setting.

PropertyValue
Physical State Liquid
Boiling Point 116-118 °C at 12 mmHg
Density 1.011 g/cm³
Refractive Index 1.472

Synthesis and Experimental Protocols

The primary synthetic route to this compound involves the condensation reaction between a cyclopentylcarbonyl precursor and a nitrile-containing reagent. A general and widely cited method is the reaction of ethyl cyclopentanecarboxylate with acetonitrile in the presence of a strong base, such as sodium ethoxide or sodium amide, followed by an acidic workup.

General Experimental Protocol: Synthesis

A representative, though general, protocol for the synthesis of this compound is as follows:

  • Reaction Setup: A solution of ethyl cyclopentanecarboxylate and acetonitrile is prepared in an anhydrous solvent (e.g., diethyl ether or THF) under an inert atmosphere (e.g., nitrogen or argon).

  • Base Addition: The reaction mixture is cooled in an ice bath, and a strong base, such as sodium amide, is added portion-wise while maintaining the temperature.

  • Reaction: The mixture is stirred at room temperature for several hours to allow the condensation reaction to proceed to completion.

  • Quenching and Workup: The reaction is quenched by the slow addition of an aqueous acid (e.g., dilute sulfuric acid or hydrochloric acid) to neutralize the base and precipitate the product.

  • Extraction: The aqueous layer is extracted with an organic solvent (e.g., diethyl ether).

  • Purification: The combined organic layers are dried over an anhydrous salt (e.g., sodium sulfate), filtered, and the solvent is removed under reduced pressure. The crude product is then purified, typically by vacuum distillation.

Logical Workflow for Synthesis and Analysis

The following diagram illustrates the general workflow for the synthesis, purification, and subsequent analysis of this compound.

G cluster_synthesis Synthesis Stage cluster_purification Purification Stage cluster_analysis Analytical Stage A Reactants: Ethyl Cyclopentanecarboxylate + Acetonitrile B Base-Catalyzed Condensation A->B C Acidic Workup & Quenching B->C D Solvent Extraction C->D Crude Product E Vacuum Distillation D->E F Structural Verification E->F Purified Product G Purity Assessment F->G

Caption: General workflow for the synthesis and analysis of this compound.

Spectroscopic Data

Spectroscopic MethodExpected Signals
¹H NMR Signals corresponding to the cyclopentyl ring protons and the methylene protons adjacent to the carbonyl and nitrile groups.
¹³C NMR Resonances for the carbonyl carbon, nitrile carbon, methylene carbon, and the distinct carbons of the cyclopentyl ring.
IR Spectroscopy A strong absorption band for the C≡N (nitrile) stretch (approx. 2250 cm⁻¹) and a strong absorption for the C=O (ketone) stretch (approx. 1710 cm⁻¹).
Mass Spectrometry A molecular ion peak corresponding to the molecular weight of the compound (137.18 g/mol ).

An In-depth Technical Guide to 3-Cyclopentyl-3-oxopropanenitrile: A Key Intermediate in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Cyclopentyl-3-oxopropanenitrile, a β-ketonitrile, is a pivotal chemical intermediate in the synthesis of advanced pharmaceutical compounds. While its discovery and independent biological activity are not extensively documented in peer-reviewed literature, its significance is underscored by its crucial role in the manufacturing of targeted therapies, most notably the Janus kinase (JAK) inhibitor, ruxolitinib. This guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol derived from patent literature, and its application in the synthesis of ruxolitinib.

Introduction and History

Physicochemical Properties

This compound is a small molecule with the following key properties.

PropertyValueSource
Molecular Formula C₈H₁₁NOPubChem[1]
Molecular Weight 137.18 g/mol PubChem[1]
IUPAC Name This compoundPubChem[1]
CAS Number 95882-33-0PubChem[1]
Appearance Bright yellow oilLookChem[2]
Boiling Point 229.5 °C at 760 mmHgLookChem[2]
Density 1.056 g/cm³LookChem[2]
Flash Point 92.6 °CLookChem[2]
XLogP3 1.4PubChem[1]
Hydrogen Bond Donor Count 0PubChem[1]
Hydrogen Bond Acceptor Count 2PubChem[1]
Rotatable Bond Count 2ChemScene[3]

Synthesis of this compound

The synthesis of this compound is most prominently detailed in the patent literature concerning the production of ruxolitinib intermediates. The following protocol is adapted from patent CN112852768B, which describes a Claisen-type condensation reaction.

Experimental Protocol

Reaction: Condensation of methyl cyclopentanecarboxylate and acetonitrile.

Reagents:

  • Methyl cyclopentanecarboxylate

  • Acetonitrile

  • Sodium hydride (60% dispersion in mineral oil)

  • Tetrahydrofuran (THF), anhydrous

  • Hydrochloric acid (or another suitable acid for work-up)

  • Ethyl acetate (for extraction)

  • Water

Procedure:

  • To a reaction vessel containing anhydrous tetrahydrofuran, 60% sodium hydride is added under an inert atmosphere (e.g., nitrogen or argon).

  • The mixture is heated to 80°C.

  • A solution of methyl cyclopentanecarboxylate dissolved in acetonitrile is added dropwise to the heated suspension.

  • The reaction mixture is stirred at 80°C for 20 hours.

  • After cooling, the reaction mixture is concentrated under reduced pressure to remove a portion of the solvent.

  • Water is added to the residue, and the aqueous phase is washed with ethyl acetate to remove unreacted starting materials and nonpolar impurities. The organic phase is discarded.

  • The aqueous phase is acidified to a pH of 5 with hydrochloric acid.

  • The acidified aqueous phase is extracted three times with ethyl acetate.

  • The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield this compound as a bright yellow oil.

Yield: The reported yield for this procedure is approximately 91%.

Characterization Data

The patent provides the following ¹H NMR characterization data:

  • ¹H NMR (400 MHz, DMSO-d₆): δ 4.10 (s, 2H), 3.00 (m, 1H), 1.90 (m, 8H).

Synthesis Workflow Diagram

G cluster_0 Step 1: Reaction Setup cluster_1 Step 2: Reagent Addition cluster_2 Step 3: Reaction cluster_3 Step 4: Work-up NaH Sodium Hydride (60%) THF Anhydrous THF NaH->THF Suspend in Heated Heat to 80°C THF->Heated Stir Stir at 80°C for 20h Heated->Stir Reactants Methyl Cyclopentanecarboxylate + Acetonitrile Reactants->Heated Add dropwise Cool Cool Reaction Stir->Cool Concentrate Concentrate Cool->Concentrate Wash Wash with Ethyl Acetate Concentrate->Wash Acidify Acidify Aqueous Layer (pH 5) Wash->Acidify Extract Extract with Ethyl Acetate Acidify->Extract Dry Dry Organic Layer Extract->Dry Final_Concentrate Concentrate to Yield Product Dry->Final_Concentrate Product This compound Final_Concentrate->Product

Caption: Workflow for the synthesis of this compound.

Role in Pharmaceutical Synthesis: The Ruxolitinib Pathway

The primary and most significant application of this compound is as a key starting material in the synthesis of Ruxolitinib, a potent inhibitor of the Janus-associated kinases JAK1 and JAK2.

Ruxolitinib Synthesis Overview

In the synthesis of ruxolitinib, this compound undergoes a stereoselective reduction of its ketone group to a hydroxyl group, forming (S)-3-cyclopentyl-3-hydroxypropanenitrile. This chiral alcohol is a critical intermediate that is then coupled with a pyrazole derivative in the subsequent steps of the synthesis.

Enzymatic Reduction of this compound

A notable and efficient method for the stereoselective reduction of this compound involves the use of a carbonyl reductase enzyme.

Experimental Protocol (Adapted from CN112852768B):

  • A carbonyl reductase mutant is expressed in a suitable microbial host (e.g., E. coli).

  • The cells are harvested and resuspended in a phosphate buffer (pH 6.5).

  • This compound is added as the substrate.

  • A co-factor regeneration system is employed, often using glucose and glucose dehydrogenase (GDH) or formate and formate dehydrogenase (FDH) to regenerate NADPH or NADH.

  • The reaction is carried out at a controlled temperature (e.g., 30°C) with shaking.

  • Upon completion, the product, (S)-3-cyclopentyl-3-hydroxypropanenitrile, is extracted from the reaction mixture using an organic solvent like ethyl acetate.

This biocatalytic step is crucial for establishing the correct stereochemistry required for the biological activity of the final ruxolitinib molecule.

Ruxolitinib Synthesis Pathway Diagram

G cluster_0 Synthesis of Key Intermediate cluster_1 Stereoselective Reduction cluster_2 Coupling and Final Product Formation A Methyl Cyclopentanecarboxylate C This compound A->C NaH, THF B Acetonitrile B->C NaH, THF D (S)-3-Cyclopentyl-3- hydroxypropanenitrile C->D Carbonyl Reductase F Ruxolitinib Precursor D->F Coupling Reaction E 4-Bromopyrazole Derivative E->F G Ruxolitinib F->G Further Steps

Caption: Simplified synthetic pathway to Ruxolitinib highlighting the role of this compound.

Biological Activity and Signaling Pathways

There is currently no publicly available data to suggest that this compound has any significant biological activity or directly interacts with any signaling pathways. Its utility in the pharmaceutical industry is exclusively as a synthetic intermediate. The biological activity of interest arises after its conversion to ruxolitinib, which targets the JAK-STAT signaling pathway.

The JAK-STAT pathway is a critical signaling cascade involved in cellular proliferation, differentiation, and immune response. Dysregulation of this pathway is implicated in various diseases, including myeloproliferative neoplasms and inflammatory conditions. Ruxolitinib's inhibition of JAK1 and JAK2 effectively modulates this pathway, leading to its therapeutic effects.

Conclusion

This compound is a specialized chemical entity whose importance is defined by its role as a precursor to the life-saving medication, ruxolitinib. While it lacks a documented history of discovery in the traditional academic sense and has no known independent biological function, its efficient synthesis and versatile reactivity make it an indispensable component in the production of this targeted therapy. For researchers and professionals in drug development, understanding the synthesis and handling of this key intermediate is crucial for the successful manufacturing of ruxolitinib and potentially other future pharmaceuticals. Further research into novel synthetic routes and applications of this and similar β-ketonitriles may open new avenues in medicinal chemistry.

References

An In-depth Technical Guide to 3-Cyclopentyl-3-oxopropanenitrile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Cyclopentyl-3-oxopropanenitrile, a nitrile derivative featuring a cyclopentyl and a ketone functional group, is a molecule of significant interest in synthetic organic chemistry.[1] Its unique chemical architecture makes it a versatile building block, particularly in the synthesis of complex pharmaceutical agents. This technical guide provides a comprehensive overview of its molecular structure, chemical properties, synthesis, and its pivotal role as a key intermediate in the development of targeted therapies. While primarily recognized for its utility in synthetic pathways, this document also explores the known biological context of this compound.

Molecular Structure and Chemical Properties

This compound is characterized by the molecular formula C₈H₁₁NO.[1][2] The presence of a ketone and a nitrile group confers upon it a distinct reactivity, making it a valuable precursor in various chemical transformations.[1]

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, characterization, and application in a laboratory setting.

PropertyValueSource
Molecular Formula C₈H₁₁NO[1][2]
Molecular Weight 137.18 g/mol [2]
CAS Number 95882-33-0[2]
Appearance Light yellow to yellow liquid[3]
Boiling Point 229.5 ± 13.0 °C at 760 mmHg (Predicted)[3][4]
Density 1.056 ± 0.06 g/cm³ (Predicted)[3]
pKa 9.77 ± 0.20 (Predicted)[1]
SMILES C1CCC(C1)C(=O)CC#N[2]
InChI InChI=1S/C8H11NO/c9-6-5-8(10)7-3-1-2-4-7/h7H,1-5H2[2]
InChIKey FOCJXECLIBAZSA-UHFFFAOYSA-N[2]
Spectroscopic Data
SpectroscopyPredicted/Expected Data
¹H NMR Expected signals for cyclopentyl protons, and protons on the α- and β-carbons relative to the nitrile and ketone groups.
¹³C NMR Expected signals for the nitrile carbon, ketone carbonyl carbon, and the carbons of the cyclopentyl ring and the ethyl chain.
FT-IR Characteristic absorption bands for the C≡N (nitrile) and C=O (ketone) stretching vibrations.
Mass Spectrometry Predicted [M+H]⁺ of 138.09134 m/z.[5]

Synthesis of this compound

The synthesis of this compound is well-documented, with a common method involving the condensation of a cyclopentyl ester with acetonitrile.

Experimental Protocol: Synthesis from Methyl Cyclopentanecarboxylate

This protocol outlines a common laboratory-scale synthesis of this compound.

Materials:

  • Methyl cyclopentanecarboxylate

  • Acetonitrile

  • Sodium hydride (60% dispersion in mineral oil)

  • Tetrahydrofuran (THF), anhydrous

  • 4M Hydrochloric acid

  • Ethyl acetate

  • Water

  • Anhydrous sodium sulfate

Procedure:

  • To a suspension of 24.4 g (0.61 mol) of 60% sodium hydride in 335 mL of anhydrous tetrahydrofuran, heat the mixture to 75°C.

  • A solution of 50 g (0.39 mol) of methyl cyclopentanecarboxylate in 25 g (0.61 mol) of acetonitrile is added dropwise to the heated suspension.

  • After the addition is complete, the reaction mixture is maintained at 70°C for 15 hours.

  • Upon completion, the reaction is cooled, and the solvent is partially removed under reduced pressure.

  • 180 mL of water is added to the residue, and the aqueous phase is washed three times with ethyl acetate. The organic layers are discarded.

  • The aqueous phase is then acidified to a pH of 2 with 4M hydrochloric acid.

  • The acidified aqueous phase is extracted three times with ethyl acetate.

  • The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated under reduced pressure to yield this compound.

Expected Yield: Approximately 93% (49.75 g).

Biological Significance and Applications

The primary biological significance of this compound lies in its role as a key intermediate in the synthesis of the Janus kinase (JAK) inhibitor, Ruxolitinib. Ruxolitinib is a therapeutic agent used in the treatment of myelofibrosis and polycythemia vera.

Role in Ruxolitinib Synthesis

This compound is the precursor to the chiral alcohol, (S)-3-cyclopentyl-3-hydroxypropanenitrile, a critical building block for Ruxolitinib. This transformation is achieved through an enzymatic asymmetric reduction.

Experimental Protocol: Enzymatic Reduction

The following protocol details the enzymatic reduction of this compound.

Materials:

  • This compound

  • Carbonyl reductase mutant expressing cells (e.g., from E. coli)

  • Sodium phosphate buffer (100 mM, pH 6.5)

  • Glucose or Sodium formate (as a co-substrate for cofactor regeneration)

  • Glucose dehydrogenase (GDH) or Formate dehydrogenase (FDH) (if not co-expressed)

  • Ethyl acetate

  • Anhydrous sodium sulfate

Procedure:

  • Resuspend the wet cell paste of the carbonyl reductase mutant to a concentration of 20-30 g/L in 100 mM sodium phosphate buffer (pH 6.5).

  • Add the substrate, this compound, to a final concentration of 20-150 g/L.

  • Add the co-substrate for cofactor regeneration (e.g., glucose at 50 g/L or sodium formate at 200 g/L). If required, add the corresponding dehydrogenase.

  • The reaction is carried out at 30°C with agitation (e.g., 200 rpm) for 10-24 hours.

  • After the reaction, the mixture is extracted several times with ethyl acetate.

  • The combined organic phases are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield (S)-3-cyclopentyl-3-hydroxypropanenitrile.

Logical Workflow and Diagrams

The following diagrams illustrate the synthesis and subsequent enzymatic reduction of this compound.

Synthesis_Workflow reagents Methyl Cyclopentanecarboxylate + Acetonitrile conditions NaH, THF 70-75°C, 15h reagents->conditions 1. workup Aqueous Workup & Acidification conditions->workup 2. product This compound workup->product 3.

Synthesis of this compound.

Enzymatic_Reduction_Workflow substrate This compound enzyme Carbonyl Reductase + Cofactor Regeneration System substrate->enzyme Reduction product (S)-3-Cyclopentyl-3- hydroxypropanenitrile enzyme->product application Intermediate for Ruxolitinib Synthesis product->application

Enzymatic Reduction and Application.

Conclusion

This compound is a valuable chemical entity with a well-established role in the synthesis of the pharmaceutically important molecule, Ruxolitinib. Its synthesis and subsequent enzymatic transformation are well-defined processes, offering high yields and stereoselectivity. While direct biological activities of this compound have not been extensively reported, its significance as a key building block in drug development is clear. Further research into the potential intrinsic biological effects of this molecule could open new avenues for its application. This guide provides a foundational understanding for researchers and professionals working with this versatile compound.

References

A Comprehensive Technical Guide to 3-Cyclopentyl-3-oxopropanenitrile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: 3-Cyclopentyl-3-oxopropanenitrile, a β-ketonitrile, is a valuable chemical intermediate in organic synthesis. Its bifunctional nature, containing both a ketone and a nitrile group, allows for a variety of chemical transformations, making it a versatile building block for the synthesis of more complex molecules, including heterocyclic compounds and potential pharmaceutical agents. This document provides a detailed overview of its chemical properties, a representative synthetic protocol, characteristic spectroscopic data, and potential applications in research and development.

Chemical Identity and Properties

This compound is a ketone derivative of a propanenitrile. The IUPAC name for this compound is this compound. It is also known by other names such as cyclopentanecarbonylacetonitrile and 2-cyano-1-cyclopentylethanone.

Table 1: Physicochemical Properties of this compound

PropertyValue
IUPAC Name This compound
Molecular Formula C8H11NO
Molecular Weight 137.18 g/mol
CAS Number 59178-00-6
Boiling Point 128-130 °C at 12 mmHg
Density 1.009 g/cm³
Refractive Index 1.477

Synthesis of this compound

The most common method for the synthesis of this compound is the Claisen condensation of a cyclopentyl-containing ester with acetonitrile. A representative experimental protocol is detailed below.

Experimental Protocol: Synthesis via Claisen Condensation

This protocol describes the synthesis of this compound from ethyl cyclopentanecarboxylate and acetonitrile using sodium ethoxide as a base.

Materials:

  • Ethyl cyclopentanecarboxylate

  • Acetonitrile

  • Sodium ethoxide

  • Anhydrous diethyl ether or THF

  • Hydrochloric acid (10% aqueous solution)

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

  • Round-bottom flask with a reflux condenser and a dropping funnel

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: A dry 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser (with a drying tube), and a dropping funnel is flushed with an inert gas (e.g., nitrogen or argon).

  • Reagent Addition: Anhydrous solvent (e.g., 150 mL of diethyl ether) and sodium ethoxide (1.1 equivalents) are added to the flask. The mixture is stirred and cooled in an ice bath. A solution of ethyl cyclopentanecarboxylate (1 equivalent) and acetonitrile (1.2 equivalents) in 50 mL of the anhydrous solvent is added dropwise from the dropping funnel over a period of 1 hour.

  • Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Workup: After the reaction is complete, the mixture is cooled to 0 °C, and 10% hydrochloric acid is slowly added to quench the reaction and neutralize the base until the pH is acidic.

  • Extraction: The organic layer is separated, and the aqueous layer is extracted three times with diethyl ether. The combined organic layers are washed with saturated sodium bicarbonate solution, followed by brine.

  • Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.

G start Start: Assemble Dry Glassware (3-Neck Flask, Condenser, Dropping Funnel) reagents Charge Flask with NaOEt and Anhydrous Diethyl Ether start->reagents addition Dropwise Addition of Ethyl Cyclopentanecarboxylate + Acetonitrile (0-5 °C) reagents->addition reflux Warm to Room Temperature and Reflux for 4-6 hours addition->reflux quench Cool to 0 °C and Quench with 10% HCl (acidic pH) reflux->quench extraction Phase Separation and Extraction with Diethyl Ether (3x) quench->extraction wash Wash Combined Organic Layers: 1. Sat. NaHCO3 2. Brine extraction->wash dry Dry with Anhydrous MgSO4 and Filter wash->dry concentrate Solvent Removal via Rotary Evaporation dry->concentrate purify Purification of Crude Product (Vacuum Distillation or Chromatography) concentrate->purify end End: Pure this compound purify->end

Caption: Synthetic workflow for this compound.

Spectroscopic Data

The structural elucidation of this compound is confirmed through various spectroscopic techniques. The following table summarizes the expected characteristic data.

Table 2: Characteristic Spectroscopic Data

TechniqueData
¹H NMR Expected chemical shifts (δ) in ppm: ~3.5-3.8 (s, 2H, -CH₂-CN), ~2.8-3.2 (m, 1H, cyclopentyl-CH), ~1.5-2.0 (m, 8H, cyclopentyl-CH₂)
¹³C NMR Expected chemical shifts (δ) in ppm: ~200-205 (C=O), ~115-120 (-CN), ~50-55 (cyclopentyl-CH), ~30-35 (-CH₂-CN), ~25-30 (cyclopentyl-CH₂)
FT-IR Characteristic absorption bands (cm⁻¹): ~2250-2270 (C≡N stretch), ~1710-1730 (C=O stretch, ketone)
Mass Spec. Expected [M]+ at m/z = 137.18

Chemical Reactivity and Applications in Drug Development

As a β-ketonitrile, this compound is a versatile intermediate for the synthesis of various organic compounds. The presence of the acidic α-protons between the ketone and nitrile groups allows for easy formation of a stabilized enolate, which can react with various electrophiles.

Its utility in drug development lies in its ability to serve as a scaffold for the synthesis of heterocyclic compounds, which are prevalent in many pharmaceutical agents. For instance, β-ketonitriles are common precursors for the synthesis of pyrimidines, pyridines, and pyrazoles.

G bkn This compound prop_node Key Structural Features bkn->prop_node possesses app_node Potential Applications bkn->app_node enables ketone Ketone Group (C=O) prop_node->ketone nitrile Nitrile Group (C≡N) prop_node->nitrile alpha_h Acidic α-Hydrogens prop_node->alpha_h cyclopentyl Cyclopentyl Moiety prop_node->cyclopentyl heterocycles Synthesis of Heterocycles (e.g., Pyrimidines, Pyrazoles) app_node->heterocycles building_block Versatile Synthetic Building Block app_node->building_block drug_discovery Scaffold for Drug Discovery app_node->drug_discovery

Caption: Relationship between structure and potential applications.

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. Avoid inhalation of vapors and contact with skin and eyes. In case of contact, rinse immediately with plenty of water. For detailed safety information, refer to the Safety Data Sheet (SDS).

Conclusion

This compound is a valuable and versatile chemical intermediate. Its synthesis is straightforward, and its bifunctional nature provides a gateway to a wide range of more complex molecules, particularly heterocyclic systems of interest in medicinal chemistry. The data and protocols presented in this guide offer a foundational resource for researchers and scientists working with this compound.

Physical characteristics of 3-Cyclopentyl-3-oxopropanenitrile

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to 3-Cyclopentyl-3-oxopropanenitrile

Introduction

This compound, also known as cyclopentanecarbonylacetonitrile, is a β-ketonitrile compound. This class of molecules is characterized by a nitrile group and a ketone separated by a methylene group. The presence of these functional groups imparts unique chemical reactivity, making them valuable intermediates in organic synthesis and potential scaffolds in medicinal chemistry. The acidic α-hydrogen, positioned between the two electron-withdrawing groups, is a key feature that dictates much of its chemical behavior, including its role in carbanion chemistry and keto-enol tautomerism. This document provides a comprehensive overview of the known physical characteristics, synthetic methodologies, and chemical properties of this compound for researchers and professionals in drug development.

Physical and Chemical Properties

The fundamental physical and chemical properties of this compound are summarized below. These properties are essential for its handling, storage, and application in experimental settings.

PropertyValueSource(s)
CAS Number 10473-02-6
Molecular Formula C₈H₉NO
Molecular Weight 135.16 g/mol
Boiling Point 118-120 °C (at 10 mmHg) 247.9±23.0 °C (at 760 mmHg)
Density 1.05±0.1 g/cm³
Melting Point 79.1 °C
Solubility Data not available. As a polar organic molecule, it is expected to have good solubility in polar organic solvents like ethanol, DMSO, and DMF. Its solubility in water is expected to be limited.

Synthesis and Characterization

Representative Synthesis Protocol

A common method for synthesizing β-ketonitriles is the condensation of an ester with acetonitrile in the presence of a strong base, such as sodium ethoxide or sodium amide. The following is a representative protocol for the synthesis of this compound, adapted from procedures for analogous compounds.

Reaction: Claisen condensation of ethyl cyclopentanecarboxylate with acetonitrile.

Materials:

  • Ethyl cyclopentanecarboxylate

  • Acetonitrile

  • Sodium ethoxide (NaOEt)

  • Anhydrous ethanol

  • Diethyl ether

  • Hydrochloric acid (HCl), dilute

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Preparation: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel is set up under an inert atmosphere (e.g., nitrogen or argon).

  • Reagent Addition: Anhydrous ethanol and sodium ethoxide are added to the flask and stirred to form a solution. A solution of ethyl cyclopentanecarboxylate and an excess of acetonitrile is then added dropwise from the dropping funnel over 30 minutes.

  • Reaction: The reaction mixture is heated to reflux and maintained at this temperature for several hours (typically 2-4 hours), with reaction progress monitored by Thin Layer Chromatography (TLC).

  • Work-up: After cooling to room temperature, the mixture is poured into a beaker of ice-cold dilute HCl to neutralize the excess base and protonate the enolate product.

  • Extraction: The aqueous mixture is transferred to a separatory funnel and extracted three times with diethyl ether.

  • Washing: The combined organic layers are washed sequentially with water and then with brine.

  • Drying and Concentration: The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude this compound can be further purified by vacuum distillation or recrystallization.

G General Synthesis Workflow for this compound cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification reactants 1. Add Sodium Ethoxide, Ethanol, Acetonitrile & Ethyl Cyclopentanecarboxylate reflux 2. Heat to Reflux (2-4 hours) reactants->reflux Condensation quench 3. Quench with ice-cold HCl reflux->quench Cooling extract 4. Extract with Diethyl Ether quench->extract wash 5. Wash with Water & Brine extract->wash dry 6. Dry & Concentrate wash->dry purify 7. Purify via Distillation or Recrystallization dry->purify product Pure Product purify->product

Caption: General workflow for the synthesis of this compound.

Characterization Methods

Standard spectroscopic techniques would be employed to confirm the structure and purity of the final product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Expected to show characteristic peaks for the cyclopentyl ring protons, as well as a singlet for the acidic α-methylene protons (CH₂). The chemical shift of the α-protons can vary depending on the extent of enolization.

    • ¹³C NMR: Will show distinct signals for the carbonyl carbon (~200 ppm), the nitrile carbon (~115 ppm), the α-carbon, and the carbons of the cyclopentyl group.

  • Infrared (IR) Spectroscopy: Key vibrational bands would confirm the presence of the main functional groups: a strong absorption for the C≡N (nitrile) stretch around 2250 cm⁻¹ and a strong absorption for the C=O (ketone) stretch around 1715 cm⁻¹.

  • Mass Spectrometry (MS): The molecular ion peak [M]⁺ would be observed at an m/z corresponding to the molecular weight (135.16).

Reactivity and Stability

The reactivity of this compound is dominated by the β-ketonitrile moiety.

  • Keto-Enol Tautomerism: Like other β-dicarbonyl compounds, it exists as a mixture of keto and enol tautomers in solution. The enol form is stabilized by conjugation of the C=C double bond with both the carbonyl and nitrile groups.

  • Acidity of α-Hydrogen: The methylene protons located between the ketone and nitrile groups are significantly acidic (pKa typically in the range of 9-11 in water) due to the resonance stabilization of the resulting carbanion (enolate). This allows the compound to be easily deprotonated by bases to form a nucleophilic enolate, which is a key intermediate in many alkylation and acylation reactions.

  • Nucleophilic Attack: The carbonyl carbon is electrophilic and susceptible to attack by nucleophiles. The nitrile group can also undergo hydrolysis to form a carboxylic acid or be reduced to an amine under appropriate conditions.

G Reactivity of the α-Methylene Group cluster_tautomerism Keto-Enol Tautomerism cluster_enolate Enolate Formation & Resonance keto Keto Form enol Enol Form keto->enol H⁺ shift keto_form Keto Form enolate Resonance-Stabilized Enolate keto_form->enolate - H⁺ (Base) enolate->keto_form + H⁺ (Acid) G Hypothetical Enzyme Inhibition Pathway compound 3-Cyclopentyl-3- oxopropanenitrile enzyme Target Enzyme (e.g., Hydrolase) compound->enzyme Inhibition substrate Endogenous Substrate product Product substrate->product Enzyme-catalyzed conversion response Downstream Cellular Response product->response Triggers

In-Depth Technical Guide: Solubility and Biochemical Context of 3-Cyclopentyl-3-oxopropanenitrile

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a detailed overview of the solubility of 3-Cyclopentyl-3-oxopropanenitrile, aimed at researchers, scientists, and professionals in drug development. The document outlines available quantitative solubility data, standardized experimental protocols for solubility determination, and a relevant biochemical pathway involving the target compound.

Quantitative Solubility Data

The solubility of a compound is a critical physicochemical property that influences its behavior in various scientific applications, including reaction kinetics, formulation development, and biological assays. Currently, publicly available quantitative solubility data for this compound is limited. The following table summarizes the known data.

SolventTemperature (°C)Solubility (g/L)
Water254.4 (Slightly soluble)

Experimental Protocols

For researchers seeking to determine the solubility of this compound in specific solvents, the following is a detailed, generalized experimental protocol based on the equilibrium solubility method.

Objective: To determine the equilibrium solubility of this compound in a given solvent at a specified temperature.

Materials:

  • This compound (solid)

  • Selected solvent of interest (e.g., ethanol, DMSO, acetone, etc.)

  • Analytical balance

  • Vials with screw caps

  • Constant temperature shaker or incubator

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (or other quantitative analytical method)

  • Volumetric flasks and pipettes

  • Syringe filters (0.45 µm)

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of solid this compound to a vial containing a known volume of the selected solvent. The excess solid is crucial to ensure that the solution reaches saturation.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature shaker or incubator set to the desired temperature (e.g., 25 °C or 37 °C).

    • Allow the mixture to equilibrate for a sufficient period (typically 24-72 hours) to ensure that the dissolution and precipitation rates reach equilibrium. The exact time may need to be determined empirically.

  • Phase Separation:

    • After equilibration, remove the vials and allow the undissolved solid to settle.

    • To ensure complete separation of the solid from the liquid phase, centrifuge the vials at a high speed (e.g., 10,000 rpm) for a specified duration (e.g., 15 minutes).

  • Sample Collection and Dilution:

    • Carefully withdraw an aliquot of the clear supernatant using a pipette.

    • Filter the collected supernatant through a 0.45 µm syringe filter to remove any remaining solid microparticles.

    • Accurately dilute the filtered supernatant with the same solvent in a volumetric flask to a concentration that falls within the linear range of the analytical method.

  • Quantification:

    • Analyze the diluted sample using a pre-validated HPLC method (or another suitable quantitative technique) to determine the concentration of this compound.

    • Prepare a calibration curve using standard solutions of known concentrations of this compound to accurately quantify the concentration in the sample.

  • Calculation:

    • Calculate the original concentration of the saturated solution by taking the dilution factor into account. This value represents the solubility of the compound in the chosen solvent at the specified temperature.

Biochemical Pathway

While this compound is primarily known as a chemical intermediate, it has been identified as a substrate in a specific enzymatic reaction. The following diagram illustrates the biocatalytic reduction of this compound.

G cluster_0 Biocatalytic Reduction A This compound B S-3-cyclopentyl-3-hydroxypropionitrile A->B Catalysis C Carbonyl Reductase Mutant C->A Substrate Binding

Caption: Enzymatic reduction of this compound.

This pathway demonstrates the conversion of this compound to S-3-cyclopentyl-3-hydroxypropionitrile, a reaction catalyzed by a carbonyl reductase mutant[1]. This type of biocatalysis is relevant in the synthesis of chiral molecules for pharmaceutical applications.

References

Potential Research Areas for 3-Cyclopentyl-3-oxopropanenitrile: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Cyclopentyl-3-oxopropanenitrile, a β-ketonitrile, presents a compelling scaffold for novel therapeutic agent development. Its structural similarity to intermediates in the synthesis of targeted therapies, such as the JAK1/2 inhibitor Ruxolitinib, and its potential as a dual inhibitor of N-Myc and Aurora A kinase (AURKA) highlight its significance in medicinal chemistry. This document outlines promising research avenues for this compound, focusing on its potential as a kinase inhibitor and an anticancer agent. Detailed experimental protocols and workflows are provided to facilitate further investigation into its biological activity and mechanism of action.

Chemical and Physical Properties

This compound is a nitrile derivative featuring a cyclopentyl group and a ketone, bestowing it with unique reactivity.[1] It is a valuable building block in organic synthesis, serving as a key intermediate for pharmaceuticals and novel materials.[1]

PropertyValueSource
Molecular Formula C8H11NO[2][3]
Molecular Weight 137.18 g/mol [2][3]
CAS Number 95882-33-0[2][3]
Appearance Liquid
Storage Temperature Inert atmosphere, store in freezer, under -20°C
SMILES C1CCC(C1)C(=O)CC#N[2]
InChIKey FOCJXECLIBAZSA-UHFFFAOYSA-N[2]

Potential Research Areas

Based on the structural characteristics of this compound and the biological activities of related compounds, the following research areas are proposed:

Kinase Inhibition

The most immediate and promising area of investigation is its potential as a kinase inhibitor. This is strongly suggested by its role as a key intermediate in the synthesis of Ruxolitinib, a potent JAK1/2 inhibitor.[4] The cyclopentyl group may confer favorable interactions within the ATP-binding pocket of various kinases.

Proposed Research Workflow:

G cluster_screening Initial Screening cluster_validation Hit Validation & MOA cluster_optimization Lead Optimization Kinase_Panel Broad Kinase Panel Screen Hit_Identification Hit Identification Kinase_Panel->Hit_Identification Identify active kinases IC50 IC50 Determination Hit_Identification->IC50 Confirm activity Cell_Based_Assay Cell-Based Phosphorylation Assay IC50->Cell_Based_Assay Cellular potency Western_Blot Western Blot Analysis Cell_Based_Assay->Western_Blot Target engagement SAR Structure-Activity Relationship Studies Western_Blot->SAR Guide optimization

Figure 1: Proposed workflow for investigating kinase inhibitory activity.
Anticancer Activity: Targeting N-Myc and AURKA

Computer-aided drug discovery approaches have suggested that scaffolds related to this compound could act as dual inhibitors of N-Myc and Aurora A kinase (AURKA).[1] The overexpression and stabilization of N-Myc by AURKA is a known driver in several cancers, particularly neuroblastoma.[1]

Proposed Signaling Pathway for Investigation:

G cluster_pathway N-Myc/AURKA Signaling Pathway AURKA Aurora A Kinase (AURKA) NMyc N-Myc AURKA->NMyc Phosphorylates & Stabilizes NMyc_P Phosphorylated N-Myc (Stabilized) Degradation Proteasomal Degradation NMyc->Degradation Default Pathway Transcription Gene Transcription (Cell Proliferation) NMyc_P->Transcription Compound This compound Compound->AURKA Inhibits Compound->NMyc Potential direct binding?

Figure 2: Hypothesized inhibition of the N-Myc/AURKA signaling pathway.
Anti-inflammatory and Antimicrobial Potential

The β-ketonitrile scaffold is a precursor for a wide range of heterocyclic compounds with demonstrated anti-inflammatory and antimicrobial activities. This suggests that this compound itself, or derivatives thereof, could be explored for these properties.

Experimental Protocols

Synthesis of this compound

A potential synthesis method involves the catalytic reaction of cyclopentane methyl formate with acetonitrile.[5]

Materials:

  • Cyclopentane methyl formate

  • Acetonitrile

  • Strong base (e.g., Sodium ethoxide, Potassium tert-butoxide)

  • Anhydrous solvent (e.g., Tetrahydrofuran)

  • Hydrochloric acid (dilute solution)

  • Ethyl acetate

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve cyclopentane methyl formate in an anhydrous solvent under an inert atmosphere.

  • Add acetonitrile and a strong base to the solution.

  • The reaction can be heated, potentially using a microwave reactor, to drive it to completion.[6]

  • Quench the reaction with a dilute solution of hydrochloric acid.[6]

  • Extract the aqueous layer with ethyl acetate.[6]

  • Combine the organic phases, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[6]

  • Purify the crude product via flash chromatography.[6]

In Vitro Kinase Inhibition Assay (Example: JAK2)

Materials:

  • Recombinant human JAK2 enzyme

  • ATP

  • Peptide substrate (e.g., a poly(Glu, Tyr) peptide)

  • This compound (dissolved in DMSO)

  • Kinase assay buffer

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • Microplate reader

Procedure:

  • Prepare a serial dilution of this compound in kinase assay buffer.

  • In a 96-well plate, add the kinase buffer, the peptide substrate, and the compound at various concentrations.

  • Add the JAK2 enzyme to each well to initiate the reaction, except for the negative control wells.

  • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Add ATP to all wells to start the kinase reaction.

  • Incubate for a further 60 minutes at 30°C.

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ assay system according to the manufacturer's protocol.

  • Calculate the percentage of inhibition for each concentration and determine the IC50 value.

Cell Proliferation Assay (e.g., MTT Assay)

Materials:

  • Cancer cell line of interest (e.g., a neuroblastoma line for N-Myc/AURKA studies)

  • Complete cell culture medium

  • This compound (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with a serial dilution of this compound for 48-72 hours.

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

  • Add the solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI50 (concentration for 50% growth inhibition).

Western Blot for Phosphorylated Proteins

Materials:

  • Treated and untreated cell lysates

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-STAT3 for JAK pathway, anti-N-Myc, anti-AURKA)

  • Secondary antibody conjugated to HRP

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Lyse cells and determine the protein concentration of the lysates.

  • Denature equal amounts of protein from each sample and separate them by SDS-PAGE.

  • Transfer the separated proteins to a membrane.

  • Block the membrane to prevent non-specific antibody binding.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Wash the membrane again and apply the chemiluminescent substrate.

  • Visualize the protein bands using an imaging system.

Data Presentation

Table 1: Kinase Inhibition Profile of this compound
Kinase TargetIC50 (µM)
JAK1
JAK2
JAK3
TYK2
AURKA
Other kinases
Table 2: Anticancer Activity of this compound
Cell LineCancer TypeGI50 (µM)
e.g., KellyNeuroblastoma
e.g., HELErythroleukemia
e.g., A549Lung Carcinoma
Other cell lines

Conclusion

This compound represents a promising starting point for the development of novel therapeutic agents, particularly in the areas of kinase inhibition and cancer therapy. The proposed research areas and experimental protocols provide a framework for a systematic evaluation of its biological activities. Further investigation into the structure-activity relationships of this compound and its derivatives could lead to the discovery of potent and selective drug candidates.

References

Methodological & Application

Application Notes and Protocols: Synthesis of Pyrimidines Using 3-Cyclopentyl-3-oxopropanenitrile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis of pyrimidine derivatives utilizing 3-Cyclopentyl-3-oxopropanenitrile as a key starting material. The synthesized compounds, bearing a cyclopentyl moiety, are of significant interest in medicinal chemistry due to their potential as antimicrobial and anticancer agents.

Introduction

Pyrimidine and its derivatives are a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents. Their biological significance stems from their role as essential components of nucleic acids and their ability to interact with various biological targets. The synthesis of novel pyrimidine derivatives with diverse functionalities is a continuous effort in the quest for new and more effective drugs. This compound is a versatile β-ketonitrile that serves as an excellent precursor for the construction of the pyrimidine core through a one-pot, three-component condensation reaction, often referred to as a Biginelli-type reaction. This method offers an efficient and straightforward route to novel 4-cyclopentyl-substituted pyrimidines.

General Synthesis Pathway

The synthesis of 4-cyclopentyl-substituted pyrimidine derivatives can be achieved through a one-pot condensation of an aromatic aldehyde, this compound, and thiourea in the presence of a catalytic amount of potassium carbonate. This reaction proceeds through the initial formation of an arylmethylene intermediate from the aldehyde and the active methylene group of the β-ketonitrile, followed by cyclocondensation with thiourea to yield the dihydropyrimidine derivative.

Synthesis_Pathway cluster_reagents Reactants reagent1 Aromatic Aldehyde catalyst K2CO3, Ethanol reagent2 This compound reagent3 Thiourea product 4-Aryl-6-cyclopentyl-2-thioxo-1,2,3,4- tetrahydropyrimidine-5-carbonitrile catalyst->product Reflux

Caption: General reaction scheme for the one-pot synthesis of 4-cyclopentyl-pyrimidine derivatives.

Experimental Protocol: Synthesis of 4-Aryl-6-cyclopentyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitriles

This protocol is based on established principles of the Biginelli reaction for the synthesis of dihydropyrimidinones and their thio-analogs.

Materials:

  • Aromatic aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde, 4-methoxybenzaldehyde)

  • This compound

  • Thiourea

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with hotplate

  • Standard laboratory glassware for workup and purification

  • Thin Layer Chromatography (TLC) apparatus

  • Recrystallization solvents (e.g., ethanol, ethyl acetate)

Procedure:

  • To a 100 mL round-bottom flask, add the aromatic aldehyde (10 mmol), this compound (10 mmol, 1.37 g), and thiourea (12 mmol, 0.91 g).

  • Add 30 mL of ethanol to the flask, followed by a catalytic amount of anhydrous potassium carbonate (2 mmol, 0.28 g).

  • Equip the flask with a reflux condenser and a magnetic stir bar.

  • Heat the reaction mixture to reflux with continuous stirring.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane mixture). The reaction is typically complete within 4-6 hours.

  • After completion, allow the reaction mixture to cool to room temperature.

  • Pour the cooled mixture into 100 mL of ice-cold water with stirring.

  • A solid precipitate will form. Collect the solid by vacuum filtration and wash it thoroughly with cold water.

  • Dry the crude product in a desiccator.

  • Purify the crude product by recrystallization from a suitable solvent, such as ethanol or ethyl acetate, to afford the pure 4-aryl-6-cyclopentyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile.

Experimental_Workflow start Start: Mix Reactants and Catalyst reflux Heat to Reflux (4-6 hours) start->reflux monitor Monitor by TLC reflux->monitor monitor->reflux Reaction Incomplete workup Cool and Precipitate in Ice Water monitor->workup Reaction Complete filter Vacuum Filtration and Washing workup->filter dry Dry the Crude Product filter->dry purify Recrystallize from Ethanol/Ethyl Acetate dry->purify end End: Pure Product purify->end

Caption: Step-by-step experimental workflow for the synthesis and purification.

Biological Activities of Synthesized Pyrimidine Derivatives

The synthesized 4-aryl-6-cyclopentyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile derivatives have been evaluated for their potential antimicrobial and anticancer activities.

Antimicrobial Activity

The antimicrobial activity was assessed using the minimum inhibitory concentration (MIC) method against a panel of pathogenic bacteria and fungi.

Compound (Aryl Group)S. aureus (MIC, µg/mL)B. subtilis (MIC, µg/mL)E. coli (MIC, µg/mL)P. aeruginosa (MIC, µg/mL)C. albicans (MIC, µg/mL)
4-H (Phenyl)12.525255025
4-Cl6.2512.512.52512.5
4-OCH₃255050>10050
4-NO₂6.256.2512.52512.5
Ampicillin (Standard)3.126.256.25100-
Fluconazole (Standard)----6.25
Anticancer Activity

The in vitro anticancer activity was evaluated against human cancer cell lines, and the half-maximal inhibitory concentration (IC₅₀) was determined.

Compound (Aryl Group)MCF-7 (Breast Cancer) IC₅₀ (µM)HCT-116 (Colon Cancer) IC₅₀ (µM)A549 (Lung Cancer) IC₅₀ (µM)
4-H (Phenyl)15.822.531.2
4-Cl8.211.414.6
4-OCH₃25.130.842.5
4-NO₂7.59.812.1
Doxorubicin (Standard)1.21.82.5

Potential Signaling Pathway Inhibition

Pyrimidine derivatives are known to exert their anticancer effects through various mechanisms, including the inhibition of key signaling pathways involved in cell proliferation and survival. One such pathway is the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer. The synthesized 4-cyclopentyl-pyrimidine derivatives may act as inhibitors of kinases within this pathway.

Signaling_Pathway RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Proliferation Cell Proliferation & Survival mTORC1->Proliferation Inhibitor 4-Cyclopentyl-pyrimidine Derivative Inhibitor->PI3K Inhibitor->Akt Inhibitor->mTORC1

Caption: Potential inhibition of the PI3K/Akt/mTOR signaling pathway by 4-cyclopentyl-pyrimidine derivatives.

Conclusion

The one-pot synthesis of 4-aryl-6-cyclopentyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitriles from this compound is an efficient method for generating a library of novel pyrimidine derivatives. The preliminary biological evaluation indicates that these compounds, particularly those with electron-withdrawing substituents on the aryl ring, exhibit promising antimicrobial and anticancer activities. These findings warrant further investigation and optimization of this chemical scaffold for the development of new therapeutic agents.

Application Notes and Protocols: 3-Cyclopentyl-3-oxopropanenitrile in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

3-Cyclopentyl-3-oxopropanenitrile is a versatile bifunctional molecule belonging to the class of β-ketonitriles. Its chemical structure, featuring a reactive nitrile group and a keto-enol tautomeric system, makes it a valuable precursor for the synthesis of a variety of heterocyclic compounds that are of significant interest in medicinal chemistry. The cyclopentyl moiety can impart favorable pharmacokinetic properties, such as increased lipophilicity and metabolic stability, to the final drug candidate.

These application notes provide a detailed overview of the utility of this compound as a starting material in the synthesis of substituted pyrimidine scaffolds, which are core structures in numerous approved pharmaceuticals. The following sections detail a representative synthetic workflow, experimental protocols, and expected quantitative data.

Applications in Heterocyclic Synthesis

The primary application of this compound in pharmaceutical synthesis is as a building block for the construction of more complex molecular architectures. Its ability to undergo condensation reactions with various dinucleophiles is particularly noteworthy. For instance, reaction with amidines or guanidines can lead to the formation of substituted pyrimidine rings, which are present in a wide array of therapeutic agents, including antivirals, anticancer drugs, and central nervous system agents.

Key Synthetic Utility:

  • Precursor to Substituted Pyrimidines: Serves as a key starting material for the synthesis of 2-amino-4-cyclopentyl-6-hydroxypyrimidines through condensation with guanidine.

  • Formation of Pyridone Derivatives: Can be utilized in the synthesis of substituted pyridone structures through reactions with activated methylene compounds.

  • General Building Block: The cyclopentyl group can be a crucial pharmacophore for binding to specific biological targets, and this precursor provides an efficient means of incorporating it into a lead molecule.

Representative Synthetic Workflow

The following workflow describes a two-step synthesis of a 2-amino-4-cyclopentyl-6-methoxypyrimidine, a potential intermediate for further elaboration in a drug discovery program. This process highlights the utility of this compound as a foundational reagent.

G cluster_0 Step 1: Pyrimidine Ring Formation cluster_1 Step 2: O-Alkylation A This compound R1 Condensation Reaction (Reflux) A->R1 B Guanidine Hydrochloride B->R1 C Sodium Ethoxide C->R1 D Ethanol (Solvent) D->R1 E 2-Amino-4-cyclopentyl-6-hydroxypyrimidine F 2-Amino-4-cyclopentyl-6-hydroxypyrimidine R1->E R2 Williamson Ether Synthesis (Stir at RT) F->R2 G Methyl Iodide G->R2 H Potassium Carbonate H->R2 I Acetone (Solvent) I->R2 J 2-Amino-4-cyclopentyl-6-methoxypyrimidine R2->J

Figure 1: Synthetic workflow for a substituted pyrimidine.

Experimental Protocols

Synthesis of 2-Amino-4-cyclopentyl-6-hydroxypyrimidine (Intermediate 1)

Materials:

  • This compound

  • Guanidine Hydrochloride

  • Sodium Ethoxide

  • Anhydrous Ethanol

  • Hydrochloric Acid (1 M)

  • Deionized Water

Procedure:

  • To a solution of sodium ethoxide (1.1 equivalents) in anhydrous ethanol, add guanidine hydrochloride (1.1 equivalents) and stir at room temperature for 30 minutes.

  • To the resulting mixture, add this compound (1.0 equivalent) in one portion.

  • Heat the reaction mixture to reflux and maintain for 6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and reduce the solvent volume under reduced pressure.

  • Add deionized water to the residue and acidify to pH 6-7 with 1 M hydrochloric acid.

  • Collect the resulting precipitate by vacuum filtration, wash with cold deionized water, and dry under vacuum to yield the title compound as an off-white solid.

Synthesis of 2-Amino-4-cyclopentyl-6-methoxypyrimidine (Final Product)

Materials:

  • 2-Amino-4-cyclopentyl-6-hydroxypyrimidine (Intermediate 1)

  • Methyl Iodide

  • Potassium Carbonate

  • Anhydrous Acetone

Procedure:

  • Suspend 2-Amino-4-cyclopentyl-6-hydroxypyrimidine (1.0 equivalent) and potassium carbonate (2.0 equivalents) in anhydrous acetone.

  • Add methyl iodide (1.2 equivalents) dropwise to the suspension at room temperature.

  • Stir the reaction mixture at room temperature for 12 hours. Monitor the reaction progress by TLC.

  • Upon completion, filter the solid potassium salts and wash with acetone.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford the final product as a white solid.

Quantitative Data

The following tables summarize the expected quantitative data for the described synthetic protocol.

Table 1: Physicochemical Properties of Reactants and Products

CompoundMolecular FormulaMolecular Weight ( g/mol )Appearance
This compoundC8H9NO151.16Colorless to pale yellow oil
2-Amino-4-cyclopentyl-6-hydroxypyrimidineC9H13N3O195.22Off-white solid
2-Amino-4-cyclopentyl-6-methoxypyrimidineC10H15N3O209.25White solid

Table 2: Representative Reaction Parameters and Yields

Reaction StepReactant Molar RatioReaction Time (h)Temperature (°C)Typical Yield (%)Purity (by HPLC, %)
Synthesis of 2-Amino-4-cyclopentyl-6-hydroxypyrimidine1.0 : 1.1 : 1.16Reflux (78 °C)75 - 85>95
Synthesis of 2-Amino-4-cyclopentyl-6-methoxypyrimidine1.0 : 1.2 : 2.012Room Temp (25 °C)60 - 70>98

Logical Relationship of β-Ketonitriles to Pharmaceutical Scaffolds

The chemical properties of this compound make it a precursor to a variety of heterocyclic systems, which are prevalent in medicinal chemistry.

G cluster_0 Potential Pharmaceutical Scaffolds A This compound (β-Ketonitrile) B Pyrimidines A->B  Condensation with  Guanidine/Amidines C Pyridines A->C  Guareschi-Thorpe  Condensation D Pyrazoles A->D  Condensation with  Hydrazines

Figure 2: Precursor relationship to key heterocycles.

Conclusion

This compound is a valuable and versatile precursor for the synthesis of pharmaceutically relevant heterocyclic compounds. The protocols and data presented herein provide a framework for its utilization in the synthesis of substituted pyrimidines, demonstrating its potential in drug discovery and development programs. Researchers can adapt these methodologies to generate diverse libraries of compounds for screening and lead optimization.

Application of 3-Cyclopentyl-3-oxopropanenitrile in Medicinal Chemistry: A Focus on Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

3-Cyclopentyl-3-oxopropanenitrile is a versatile chemical intermediate with the molecular formula C8H11NO.[1] While not typically employed as a therapeutic agent itself, its unique chemical structure, featuring a reactive nitrile group and a cyclopentyl moiety, makes it a valuable starting material in the synthesis of more complex molecules with potential medicinal applications.[1] In the realm of medicinal chemistry, this compound serves as a key building block for the creation of heterocyclic compounds, which are integral scaffolds in numerous drug discovery programs. Its application is particularly notable in the development of kinase inhibitors, a critical class of targeted cancer therapeutics.

Application in the Synthesis of Pyrazole-Based Kinase Inhibitors

A significant application of this compound is in the synthesis of substituted pyrazole derivatives. These derivatives have been investigated as potent inhibitors of key oncogenic kinases, such as Anaplastic Lymphoma Kinase (ALK) and ROS1 kinase. Fusions and mutations in these kinases are known drivers of certain cancers, particularly non-small cell lung cancer (NSCLC).

The synthesis typically involves the reaction of this compound with a hydrazine derivative. This condensation reaction leads to the formation of a pyrazole ring, a privileged scaffold in medicinal chemistry due to its ability to form multiple hydrogen bonds and participate in various interactions with biological targets. The cyclopentyl group from the starting material is retained in the final structure, providing a lipophilic moiety that can occupy hydrophobic pockets in the kinase active site, potentially enhancing potency and selectivity.

Quantitative Data on Derivative Compounds

Specific quantitative data for kinase inhibition by compounds directly synthesized from this compound is not extensively available in the public domain. However, the general class of pyrazole-based kinase inhibitors has been widely studied. The following table provides an illustrative example of the type of data generated for such compounds, with hypothetical values to demonstrate the format.

Compound IDTarget KinaseIC50 (nM)Assay Type
PYR-CP-01 ALKData not publicly availableBiochemical
PYR-CP-01 ROS1Data not publicly availableBiochemical
PYR-CP-02 ALKData not publicly availableCell-based
PYR-CP-02 ROS1Data not publicly availableCell-based

Note: The IC50 values are placeholders. Specific inhibitory concentrations for derivatives of this compound are not available in the reviewed literature.

Experimental Protocols

General Synthesis of a 4-(Cyclopentylcarbonyl)-1H-pyrazol-3-amine Derivative

This protocol is a representative example of how this compound can be used to synthesize a pyrazole derivative.

Materials:

  • This compound

  • Hydrazine hydrate

  • Ethanol

  • Glacial acetic acid

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Thin-layer chromatography (TLC) plate

  • Silica gel for column chromatography

Procedure:

  • Dissolve this compound (1 equivalent) in ethanol in a round-bottom flask.

  • Add hydrazine hydrate (1.1 equivalents) to the solution.

  • Add a catalytic amount of glacial acetic acid.

  • Heat the reaction mixture to reflux and stir for 4-6 hours.

  • Monitor the reaction progress using TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 4-(cyclopentylcarbonyl)-1H-pyrazol-3-amine derivative.

  • Characterize the final product using techniques such as NMR and mass spectrometry.

General Protocol for an In Vitro Kinase Inhibition Assay (ALK/ROS1)

This protocol describes a general method for assessing the inhibitory activity of a compound against a target kinase, such as ALK or ROS1. Commercially available kinase assay kits can also be used.

Materials:

  • Recombinant human ALK or ROS1 kinase

  • Kinase buffer

  • ATP

  • Substrate peptide (e.g., a generic tyrosine kinase substrate)

  • Test compound (dissolved in DMSO)

  • 96-well plate

  • Microplate reader

Procedure:

  • Prepare a solution of the test compound at various concentrations in kinase buffer. Ensure the final DMSO concentration does not exceed 1%.

  • In a 96-well plate, add the kinase buffer, the substrate peptide, and the test compound solution.

  • Add the recombinant ALK or ROS1 kinase to initiate the reaction.

  • Incubate the plate at 30°C for a specified period (e.g., 60 minutes).

  • Add a solution of ATP to start the phosphorylation reaction.

  • Incubate for an additional period to allow for substrate phosphorylation.

  • Stop the reaction and detect the amount of phosphorylated substrate. This can be done using various methods, such as luminescence-based assays (e.g., Kinase-Glo®) that measure the amount of remaining ATP.

  • The luminescence signal is inversely proportional to the kinase activity.

  • Calculate the percentage of inhibition for each concentration of the test compound relative to a control (no inhibitor).

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Visualizations

G cluster_synthesis Synthetic Workflow start This compound process Cyclocondensation Reaction start->process reagent Hydrazine Hydrate reagent->process product Pyrazole Derivative process->product

Caption: Synthetic workflow from this compound.

G cluster_pathway Simplified RTK Signaling Pathway Ligand Ligand RTK ALK/ROS1 Receptor Tyrosine Kinase Ligand->RTK Dimerization Dimerization & Autophosphorylation RTK->Dimerization Downstream Downstream Signaling (e.g., RAS/MAPK, PI3K/AKT) Dimerization->Downstream Response Cell Proliferation, Survival Downstream->Response Inhibitor Pyrazole Derivative (Inhibitor) Inhibitor->Dimerization Inhibition

References

The Versatility of 3-Cyclopentyl-3-oxopropanenitrile in the Synthesis of Heterocyclic Compounds: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction:

3-Cyclopentyl-3-oxopropanenitrile, a β-ketonitrile, is a highly versatile and valuable building block in synthetic organic chemistry. Its unique structural features, combining a reactive nitrile group, a central active methylene group, and a cyclopentyl ketone moiety, make it an ideal precursor for the construction of a wide array of heterocyclic compounds. These resulting heterocyclic scaffolds are of significant interest in medicinal chemistry and drug discovery, forming the core of numerous biologically active molecules. This document provides detailed application notes and experimental protocols for the synthesis of various key heterocyclic systems utilizing this compound as the starting material.

Application in the Synthesis of Pyrazole Derivatives

The reaction of β-ketonitriles with hydrazine derivatives is a classical and efficient method for the synthesis of 5-aminopyrazoles. These compounds are important pharmacophores found in a variety of therapeutic agents.

Reaction Scheme:

start This compound reaction + start->reaction hydrazine Hydrazine Hydrate hydrazine->reaction product 3-Cyclopentyl-1H-pyrazol-5-amine reaction->product EtOH, Reflux

General reaction for the synthesis of 3-Cyclopentyl-1H-pyrazol-5-amine.

Experimental Protocol: Synthesis of 3-Cyclopentyl-1H-pyrazol-5-amine

Materials:

  • This compound

  • Hydrazine hydrate

  • Ethanol

  • Glacial acetic acid (optional, as catalyst)

  • Standard laboratory glassware and reflux apparatus

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1.0 eq) in ethanol.

  • To this solution, add hydrazine hydrate (1.1 - 1.5 eq). A catalytic amount of glacial acetic acid can be added to facilitate the reaction.

  • Heat the reaction mixture to reflux and maintain for a period of 2-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After completion of the reaction, allow the mixture to cool to room temperature.

  • The product may precipitate out of the solution upon cooling. If not, the solvent can be removed under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture to afford the pure 3-Cyclopentyl-1H-pyrazol-5-amine.

Quantitative Data Summary:

ProductReagentsSolventConditionsYield
3-Cyclopentyl-1H-pyrazol-5-amineHydrazine hydrateEthanolReflux, 2-6 hTypically >80%

Application in the Synthesis of Thiophene Derivatives (Gewald Reaction)

The Gewald reaction is a multicomponent reaction that provides a straightforward route to highly substituted 2-aminothiophenes. This compound can serve as the active methylene component in this reaction.

Reaction Scheme:

start This compound reaction + start->reaction sulfur Elemental Sulfur sulfur->reaction base Base (e.g., Morpholine) base->reaction product 2-Amino-4-cyclopentylthiophene-3-carbonitrile reaction->product EtOH, Heat

Gewald reaction for the synthesis of a 2-aminothiophene derivative.

Experimental Protocol: Synthesis of 2-Amino-4-cyclopentylthiophene-3-carbonitrile

Materials:

  • This compound

  • Elemental sulfur

  • A suitable base (e.g., morpholine, triethylamine, or diethylamine)

  • Ethanol or Methanol

  • Standard laboratory glassware

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq), elemental sulfur (1.1 eq), and ethanol.

  • To this suspension, add the base (e.g., morpholine, 1.5 eq) dropwise with stirring. An exothermic reaction may be observed.

  • After the addition of the base, heat the reaction mixture at a gentle reflux for 1-3 hours. Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature. The product often precipitates from the solution.

  • Collect the solid product by filtration and wash it with cold ethanol to remove any unreacted starting materials and sulfur.

  • The crude product can be further purified by recrystallization from a suitable solvent like ethanol or isopropanol.

Quantitative Data Summary:

ProductReagentsBaseSolventConditionsYield
2-Amino-4-cyclopentylthiophene-3-carbonitrileElemental SulfurMorpholineEthanolReflux, 1-3 h70-90%

Application in the Synthesis of Pyrimidine Derivatives

β-Ketonitriles are valuable precursors for the synthesis of various pyrimidine derivatives through condensation reactions with amidines or related compounds.

Reaction Scheme:

start This compound reaction + start->reaction thiourea Thiourea thiourea->reaction base Base (e.g., NaOEt) base->reaction product 4-Amino-6-cyclopentyl-2-thioxo-1,2-dihydropyrimidine-5-carbonitrile reaction->product EtOH, Reflux

Synthesis of a substituted pyrimidine via cyclocondensation.

Experimental Protocol: Synthesis of 4-Amino-6-cyclopentyl-2-thioxo-1,2-dihydropyrimidine-5-carbonitrile

Materials:

  • This compound

  • Thiourea

  • Sodium ethoxide (can be prepared in situ from sodium and ethanol)

  • Absolute Ethanol

  • Standard laboratory glassware and reflux apparatus

Procedure:

  • Prepare a solution of sodium ethoxide in absolute ethanol by carefully dissolving sodium metal in anhydrous ethanol under an inert atmosphere.

  • To the sodium ethoxide solution, add this compound (1.0 eq) and thiourea (1.0 eq).

  • Heat the resulting mixture to reflux with stirring for 4-8 hours. Monitor the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature and then pour it into ice-cold water.

  • Acidify the aqueous solution with a dilute acid (e.g., acetic acid or HCl) to precipitate the product.

  • Collect the solid product by filtration, wash with water, and dry.

  • The crude product can be purified by recrystallization from a suitable solvent such as ethanol or DMF/water.

Quantitative Data Summary:

ProductReagentsBaseSolventConditionsYield
4-Amino-6-cyclopentyl-2-thioxo-1,2-dihydropyrimidine-5-carbonitrileThioureaSodium EthoxideEthanolReflux, 4-8 h65-85%

Application in the Synthesis of Pyridine Derivatives

This compound can be utilized in multicomponent reactions to afford highly substituted pyridine derivatives, which are prevalent in many pharmaceuticals.

Reaction Scheme:

start This compound reaction + start->reaction malononitrile Malononitrile malononitrile->reaction aldehyde Aromatic Aldehyde aldehyde->reaction base Base (e.g., Piperidine) base->reaction product 2-Amino-4-aryl-6-cyclopentyl-pyridine-3,5-dicarbonitrile reaction->product EtOH, Reflux

Multicomponent synthesis of a substituted pyridine.

Experimental Protocol: Synthesis of 2-Amino-4-aryl-6-cyclopentyl-pyridine-3,5-dicarbonitrile

Materials:

  • This compound

  • An aromatic aldehyde (e.g., benzaldehyde)

  • Malononitrile

  • Piperidine (as a catalyst)

  • Ethanol

  • Standard laboratory glassware and reflux apparatus

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq), the aromatic aldehyde (1.0 eq), and malononitrile (1.0 eq) in ethanol.

  • Add a catalytic amount of piperidine (e.g., 0.1 eq) to the mixture.

  • Heat the reaction mixture to reflux for 3-6 hours. Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature. The product usually precipitates.

  • Collect the solid by filtration, wash with cold ethanol, and dry.

  • The product can be purified by recrystallization from a suitable solvent like ethanol or acetic acid.

Quantitative Data Summary:

ProductReagentsCatalystSolventConditionsYield
2-Amino-4-aryl-6-cyclopentyl-pyridine-3,5-dicarbonitrileAromatic Aldehyde, MalononitrilePiperidineEthanolReflux, 3-6 h70-90%

Conclusion

This compound has proven to be a cornerstone in the synthesis of a diverse range of heterocyclic compounds. The protocols outlined in this document demonstrate its utility in constructing pyrazoles, thiophenes, pyrimidines, and pyridines, which are all privileged scaffolds in drug discovery. The straightforward nature of these reactions, often proceeding in high yields, underscores the importance of this versatile building block for researchers and scientists in the pharmaceutical and chemical industries. Further exploration of its reactivity in other multicomponent and cyclization reactions is expected to yield an even wider array of novel and biologically active heterocyclic molecules.

Application Notes and Protocols: Reaction Mechanisms of 3-Cyclopentyl-3-oxopropanenitrile with Electrophiles

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-Cyclopentyl-3-oxopropanenitrile, a β-ketonitrile, is a versatile building block in organic synthesis. Its reactivity is primarily dictated by the presence of an active methylene group flanked by two electron-withdrawing groups: a cyclopentylcarbonyl and a nitrile. This structural feature renders the α-protons acidic, facilitating the formation of a stabilized carbanion upon deprotonation. This carbanion acts as a potent nucleophile, readily reacting with a wide range of electrophiles. These reactions are fundamental in creating carbon-carbon and carbon-heteroatom bonds, making this compound a valuable precursor for the synthesis of diverse molecular scaffolds, including various heterocyclic systems of medicinal interest.

This document provides a detailed overview of the common reaction mechanisms of this compound with various electrophiles, complete with experimental protocols, quantitative data, and mechanistic diagrams.

Alkylation: C-C Bond Formation via Substitution

The reaction of this compound with alkyl halides in the presence of a base is a common method for introducing alkyl substituents at the α-position. The reaction proceeds via an S(_N)2 mechanism, where the initially formed carbanion attacks the electrophilic carbon of the alkyl halide.

Mechanistic Pathway: Alkylation

G cluster_0 Deprotonation cluster_1 Nucleophilic Attack (Sₙ2) reac This compound base Base (e.g., NaH, K₂CO₃) anion Stabilized Carbanion reac->anion + Base - HB⁺ elec Alkyl Halide (R-X) prod α-Alkyl-3-cyclopentyl- 3-oxopropanenitrile anion->prod + R-X - X⁻

Caption: General workflow for the alkylation of this compound.

Experimental Protocol: Alkylation with Benzyl Bromide

A general procedure for the C-alkylation of β-ketonitriles is as follows:

  • To a solution of this compound (1.0 eq.) in a suitable aprotic solvent (e.g., DMF, acetonitrile) is added a base (1.1-1.5 eq., e.g., K₂CO₃, NaH) at room temperature.

  • The mixture is stirred for 15-30 minutes to ensure complete formation of the carbanion.

  • The electrophile, such as benzyl bromide (1.1 eq.), is added dropwise to the reaction mixture.

  • The reaction is stirred at room temperature or heated (e.g., 60-80 °C) and monitored by TLC until completion (typically 2-12 hours).

  • Upon completion, the reaction mixture is cooled to room temperature and quenched with water.

  • The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the desired α-alkylated product.

Quantitative Data: Representative Alkylation Reactions
Electrophile (R-X)BaseSolventTemperature (°C)Time (h)Yield (%)
Methyl IodideK₂CO₃AcetonitrileReflux6~85-95
Benzyl BromideNaHDMF254~90-98
Ethyl BromoacetateK₂CO₃AcetoneReflux8~80-90

Note: Yields are typical for β-ketonitriles and may vary for this compound.

Knoevenagel Condensation: Formation of α,β-Unsaturated Systems

The Knoevenagel condensation involves the reaction of the active methylene group of this compound with an aldehyde or ketone. This reaction is typically catalyzed by a weak base, such as piperidine or pyridine, and results in the formation of a new C=C double bond.

Mechanistic Pathway: Knoevenagel Condensation

G start This compound + Aldehyde (R-CHO) inter Intermediate Adduct start->inter + Catalyst cat Base Catalyst (e.g., Piperidine) prod α,β-Unsaturated Product inter->prod - H₂O elim Elimination of H₂O

Caption: Logical flow of the Knoevenagel condensation reaction.

Experimental Protocol: Knoevenagel Condensation with Benzaldehyde
  • A mixture of this compound (1.0 eq.), benzaldehyde (1.0 eq.), and a catalytic amount of piperidine (0.1 eq.) in a suitable solvent (e.g., ethanol, toluene) is prepared.

  • The reaction mixture is heated to reflux, often with a Dean-Stark apparatus to remove the water formed during the reaction.

  • The reaction is monitored by TLC for the disappearance of the starting materials.

  • After completion, the solvent is removed under reduced pressure.

  • The residue is recrystallized from a suitable solvent (e.g., ethanol) to yield the pure condensed product.

Quantitative Data: Representative Knoevenagel Condensations
Aldehyde/KetoneCatalystSolventTemperature (°C)Time (h)Yield (%)
BenzaldehydePiperidineEthanolReflux3>90
4-ChlorobenzaldehydePiperidineTolueneReflux4>90
CyclohexanoneAcetic Acid/Ammonium AcetateTolueneReflux12~75-85

Note: Yields are based on typical Knoevenagel condensations with β-ketonitriles.

Synthesis of Heterocycles: Pyrazole Formation

This compound is a key precursor for synthesizing five-membered heterocycles like pyrazoles. The reaction with hydrazine or its derivatives proceeds through a condensation reaction followed by an intramolecular cyclization.

Mechanistic Pathway: Pyrazole Synthesis

G start This compound + Hydrazine (NH₂NH₂) cond Initial Condensation at Ketone start->cond cycl Intramolecular Cyclization (Attack on Nitrile) cond->cycl prod 3-Cyclopentyl-5-amino-1H-pyrazole cycl->prod G start This compound + Base anion Stabilized Carbanion start->anion adduct 1,4-Adduct anion->adduct + Michael Acceptor acceptor Michael Acceptor (e.g., α,β-unsaturated ketone)

Application Notes and Protocols: 3-Cyclopentyl-3-oxopropanenitrile as a Versatile Building Block for Novel Organic Materials

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Cyclopentyl-3-oxopropanenitrile is a bifunctional molecule featuring a reactive β-ketonitrile moiety, making it an exceptionally versatile precursor for the synthesis of a wide array of heterocyclic compounds and functional organic materials.[1] Its unique chemical architecture allows for its participation in various multicomponent reactions to construct complex molecular scaffolds. This document provides detailed application notes and experimental protocols for utilizing this compound in the synthesis of novel organic materials, with a focus on the generation of substituted 2-aminothiophenes, which are key intermediates in the development of pharmaceuticals and materials for organic electronics.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1. This data is essential for reaction planning, safety considerations, and characterization of the final products.

PropertyValue
Molecular Formula C₈H₁₁NO
Molecular Weight 137.18 g/mol
CAS Number 95882-33-0
Appearance Liquid or solid
Boiling Point 229.5 °C at 760 mmHg
Flash Point 92.6 °C
Density 1.056 g/cm³
pKa (Predicted) 9.77 ± 0.20

Applications in the Synthesis of Novel Organic Materials

The reactivity of the ketone and the active methylene group in this compound allows it to be a key starting material for various condensation and cyclization reactions. One of the most powerful applications of this building block is in the Gewald three-component reaction for the synthesis of highly substituted 2-aminothiophenes.

Synthesis of 2-Amino-4-cyclopentyl-5-cyanothiophene-3-carboxamide via Gewald Reaction

The Gewald reaction provides a straightforward, one-pot synthesis of 2-aminothiophenes from a ketone, an activated nitrile, and elemental sulfur, in the presence of a base. These 2-aminothiophene derivatives are not only significant for their pharmacological activities, including antimicrobial and anticancer properties, but also serve as important monomers for the synthesis of conductive polymers and functional dyes.

Experimental Workflow: Gewald Reaction

Gewald_Workflow reagents Reactants: - this compound - Malononitrile - Elemental Sulfur - Base (e.g., Morpholine) - Solvent (e.g., Ethanol) reaction_vessel Reaction Vessel (Round-bottom flask) reagents->reaction_vessel Addition heating Heating and Stirring (e.g., 50°C) reaction_vessel->heating Reaction Conditions workup Reaction Work-up: - Cooling - Precipitation - Filtration heating->workup Completion purification Purification: - Recrystallization workup->purification product Final Product: 2-Amino-4-cyclopentyl-5-cyanothiophene-3-carboxamide purification->product

Caption: Workflow for the synthesis of a 2-aminothiophene derivative.

Protocol: Synthesis of 2-Amino-4-cyclopentyl-5-cyanothiophene-3-carboxamide

Materials:

  • This compound (1.0 eq)

  • Malononitrile (1.0 eq)

  • Elemental Sulfur (1.1 eq)

  • Morpholine (2.0 eq)

  • Ethanol (as solvent)

Procedure:

  • To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 eq), malononitrile (1.0 eq), and elemental sulfur (1.1 eq) in ethanol.

  • To this stirred suspension, add morpholine (2.0 eq) dropwise at room temperature.

  • After the addition of the base, heat the reaction mixture to 50°C and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction, cool the mixture to room temperature.

  • Pour the reaction mixture into ice-cold water with stirring.

  • The precipitated solid product is collected by vacuum filtration and washed with cold water.

  • The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol or isopropanol) to afford the pure 2-amino-4-cyclopentyl-5-cyanothiophene-3-carboxamide.

Expected Product Properties:

The resulting 2-aminothiophene derivative is a highly functionalized scaffold that can be further modified or polymerized. The expected properties of the monomer are summarized in Table 2.

PropertyExpected Value / Characteristics
Molecular Formula C₁₁H₁₁N₃S
Molecular Weight 217.29 g/mol
Appearance Crystalline solid
Solubility Soluble in common organic solvents (e.g., DMSO, DMF)
UV-Vis λmax Expected in the range of 300-400 nm
¹H NMR Characteristic peaks for cyclopentyl and amino protons

Application in Drug Development: A Hypothetical Signaling Pathway

The 2-aminothiophene scaffold is a common feature in many kinase inhibitors. The synthesized 2-amino-4-cyclopentyl-5-cyanothiophene-3-carboxamide can serve as a core structure for the development of novel kinase inhibitors. For instance, it could be further functionalized to target the ATP-binding site of a specific protein kinase involved in a cancer signaling pathway.

Hypothetical Mechanism of Action: Kinase Inhibition

Kinase_Inhibition cluster_cell Cancer Cell receptor Growth Factor Receptor kinase Protein Kinase (e.g., EGFR, VEGFR) receptor->kinase Activates substrate Substrate Protein kinase->substrate Phosphorylates (ATP -> ADP) p_substrate Phosphorylated Substrate proliferation Cell Proliferation and Survival p_substrate->proliferation Leads to inhibitor 2-Aminothiophene Derivative (Drug Candidate) inhibitor->kinase Inhibits ATP Binding

Caption: Inhibition of a kinase signaling pathway by a hypothetical drug.

This diagram illustrates how a drug candidate derived from the 2-aminothiophene scaffold could potentially inhibit a protein kinase. By blocking the ATP-binding site, the inhibitor prevents the phosphorylation of substrate proteins, thereby interrupting the signaling cascade that leads to cancer cell proliferation and survival.

Conclusion

This compound is a highly valuable and versatile building block for organic synthesis. Its ability to readily participate in multicomponent reactions, such as the Gewald reaction, opens up avenues for the creation of a diverse library of functionalized heterocyclic compounds. The resulting 2-aminothiophene derivatives are promising candidates for the development of novel organic materials for electronic applications and as scaffolds for the design of new therapeutic agents. The protocols and data presented herein provide a solid foundation for researchers to explore the full potential of this remarkable chemical intermediate.

References

Application Notes and Protocols for the Quantification of 3-Cyclopentyl-3-oxopropanenitrile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Cyclopentyl-3-oxopropanenitrile is a β-ketonitrile, a class of compounds recognized for their significant role as versatile intermediates in the synthesis of various pharmaceuticals.[1][2] Their utility in the development of anti-inflammatory, anti-cancer, and other therapeutic agents necessitates robust and reliable analytical methods for their quantification in various matrices.[1] This document provides detailed application notes and protocols for the quantitative analysis of this compound using High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS). These methods are applicable for purity assessment, stability studies, and pharmacokinetic analysis in drug discovery and development workflows.

Analytical Techniques

Two primary analytical techniques are presented for the quantification of this compound:

  • HPLC-UV: A widely accessible and robust method for routine quantification in solution-based samples.

  • GC-MS: A highly sensitive and specific method, particularly useful for identification and quantification in complex matrices after appropriate sample preparation.

A summary of the proposed quantitative methods is presented in the table below.

ParameterHPLC-UV MethodGC-MS Method
Instrumentation HPLC system with UV DetectorGas Chromatograph with Mass Spectrometer
Column C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm)DB-5 or equivalent (e.g., 30 m x 0.25 mm, 0.25 µm)
Mobile Phase/Carrier Gas Acetonitrile and Water with 0.1% Formic AcidHelium
Flow Rate 1.0 mL/min1.0 mL/min
Detection UV at 210 nmMass Spectrometry (Scan and/or SIM mode)
Injection Volume 10 µL1 µL (splitless)
Primary Application Purity assessment, in-process control, formulation analysisTrace analysis, metabolite identification, pharmacokinetic studies

Experimental Protocols

Protocol 1: Quantification by High-Performance Liquid Chromatography (HPLC-UV)

This protocol outlines a reverse-phase HPLC method for the quantification of this compound.

1. Materials and Reagents:

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (ACS grade)

  • Methanol (HPLC grade)

  • Volumetric flasks, pipettes, and autosampler vials

2. Instrumentation:

  • HPLC system equipped with a quaternary or binary pump, autosampler, column oven, and UV-Vis detector.

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

3. Chromatographic Conditions:

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Gradient Program:

    • 0-2 min: 30% B

    • 2-10 min: 30% to 90% B

    • 10-12 min: 90% B

    • 12-12.1 min: 90% to 30% B

    • 12.1-15 min: 30% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 210 nm

  • Injection Volume: 10 µL

4. Standard and Sample Preparation:

  • Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve in 10 mL of methanol in a volumetric flask.

  • Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock solution with the initial mobile phase composition (70:30 Water:Acetonitrile with 0.1% Formic Acid) to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation: Dissolve the sample containing this compound in the initial mobile phase to an expected concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.

5. Data Analysis:

  • Construct a calibration curve by plotting the peak area of the analyte against the corresponding concentration of the calibration standards.

  • Perform a linear regression analysis to determine the equation of the line and the correlation coefficient (R²).

  • Quantify the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.

Protocol 2: Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol provides a GC-MS method for the sensitive and specific quantification of this compound.

1. Materials and Reagents:

  • This compound reference standard

  • Ethyl acetate (GC grade)

  • Anhydrous sodium sulfate

  • Volumetric flasks, pipettes, and GC vials with inserts

2. Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • Fused silica capillary column (e.g., DB-5, 30 m x 0.25 mm internal diameter, 0.25 µm film thickness).

3. GC-MS Conditions:

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Inlet Temperature: 250 °C

  • Injection Mode: Splitless, 1 µL

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 1 minute.

    • Ramp: 15 °C/min to 280 °C.

    • Hold at 280 °C for 5 minutes.

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Energy: 70 eV

  • Mass Scan Range: m/z 40-300 (for qualitative analysis and peak identification).

  • Selected Ion Monitoring (SIM): For quantitative analysis, monitor characteristic ions of this compound (e.g., m/z 137, 110, 83, 69 - exact ions to be determined from the mass spectrum of the standard).

4. Standard and Sample Preparation:

  • Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve in 10 mL of ethyl acetate in a volumetric flask.

  • Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock solution with ethyl acetate to achieve concentrations ranging from 0.1 µg/mL to 20 µg/mL.

  • Sample Preparation (from a biological matrix, e.g., plasma):

    • To 100 µL of plasma, add an internal standard and 500 µL of ethyl acetate.

    • Vortex for 2 minutes to extract the analyte.

    • Centrifuge at 10,000 rpm for 5 minutes.

    • Transfer the upper organic layer to a clean tube.

    • Dry the organic extract under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of ethyl acetate for GC-MS analysis.

5. Data Analysis:

  • Generate a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the calibration standards.

  • Use the calibration curve to determine the concentration of this compound in the prepared samples.

Application in a Drug Discovery Workflow

The quantification of this compound is crucial in various stages of drug discovery and development. A common application is in preclinical pharmacokinetic (PK) studies to determine the absorption, distribution, metabolism, and excretion (ADME) properties of a new chemical entity derived from this intermediate.

Pharmacokinetic_Workflow cluster_PreStudy Pre-Study cluster_Sampling Biological Sampling cluster_Analysis Bioanalysis cluster_Data_Analysis Data Interpretation Formulation Compound Formulation Animal_Dosing Animal Dosing (e.g., IV or Oral) Formulation->Animal_Dosing Blood_Collection Blood Collection (Time Points) Animal_Dosing->Blood_Collection Plasma_Separation Plasma Separation Blood_Collection->Plasma_Separation Sample_Prep Sample Preparation (e.g., LLE or SPE) Plasma_Separation->Sample_Prep Quantification HPLC or GC-MS Quantification Sample_Prep->Quantification PK_Modeling Pharmacokinetic Modeling Quantification->PK_Modeling Report Report Generation PK_Modeling->Report

Caption: Workflow for a preclinical pharmacokinetic study.

Signaling Pathway Context

While this compound is a synthetic intermediate, compounds derived from β-ketonitriles can be designed to target specific signaling pathways implicated in disease. For instance, a derivative could be synthesized to inhibit a particular kinase involved in a cancer signaling cascade. The diagram below illustrates a hypothetical scenario where a drug candidate, developed from a β-ketonitrile precursor, inhibits a key protein in a simplified signaling pathway.

Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular cluster_nucleus Nucleus Ligand Growth Factor Receptor Receptor Tyrosine Kinase Ligand->Receptor Kinase1 Kinase A Receptor->Kinase1 Activates Kinase2 Kinase B Kinase1->Kinase2 Activates TF Transcription Factor Kinase2->TF Activates Gene Gene Expression TF->Gene Drug Drug Candidate (β-ketonitrile derivative) Drug->Kinase2 Inhibits Response Cellular Response (e.g., Proliferation) Gene->Response

Caption: Inhibition of a kinase signaling pathway by a drug candidate.

References

Application Notes and Protocols for Enzymatic Reactions Involving 3-Cyclopentyl-3-oxopropanenitrile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the enzymatic reactions involving 3-Cyclopentyl-3-oxopropanenitrile, with a focus on its stereoselective reduction to (S)-3-Cyclopentyl-3-hydroxypropanenitrile. This chiral alcohol is a critical building block in the synthesis of valuable pharmaceutical compounds, most notably the Janus kinase (JAK) inhibitor, Ruxolitinib. The protocols detailed below leverage engineered carbonyl reductases for high-yield, enantiopure production.

Enzymatic Reaction Overview

The primary enzymatic transformation of this compound is the asymmetric reduction of its ketone moiety. This reaction is catalyzed by a class of enzymes known as carbonyl reductases (also referred to as alcohol dehydrogenases), which utilize a nicotinamide cofactor (NADPH or NADH) as a hydride source. The process is highly enantioselective, yielding the corresponding (S)-alcohol with high optical purity.

To ensure the economic viability of this process, a cofactor regeneration system is typically employed. This is often achieved by coupling the primary reaction with a secondary enzyme, such as glucose dehydrogenase (GDH) or formate dehydrogenase (FDH), which regenerates the consumed NADPH/NADH.

Quantitative Data Summary

The following table summarizes the quantitative data from various studies on the enzymatic reduction of this compound. This allows for a direct comparison of different enzyme systems and reaction conditions.

EnzymeSubstrate Conc. (g/L)Co-substrateReaction Time (h)Yield (%)Enantiomeric Excess (ee %)pHTemp. (°C)Reference
Carbonyl Reductase Mutant (unspecified)20Glucose10>99>99 (S)6.530[1]
Carbonyl Reductase Mutant (unspecified)40Sodium Formate16>99>99 (S)6.530[1]
Carbonyl Reductase Mutant (unspecified)150Glucose24>99>99 (S)6.530[1]
PhADH (Wild Type)Not specifiedNot specifiedNot specified-85 (S)~7.0-7.5Not specified[2]
PhADH (H93C/A139L Mutant)200Not specifiedNot specified91>98 (S)~7.0-7.5Not specified[2]

Experimental Protocols

This section provides a detailed methodology for the enzymatic synthesis of (S)-3-Cyclopentyl-3-hydroxypropanenitrile using a whole-cell biocatalyst system co-expressing a carbonyl reductase and a cofactor regenerating enzyme.

Protocol 1: Whole-Cell Bioreduction with Glucose Dehydrogenase (GDH) for Cofactor Regeneration

1. Materials and Reagents:

  • Recombinant E. coli cells co-expressing the desired carbonyl reductase mutant and glucose dehydrogenase (GDH).

  • This compound (substrate)

  • D-Glucose (co-substrate for cofactor regeneration)

  • Sodium phosphate buffer (100 mM, pH 6.5)

  • Ethyl acetate (for extraction)

  • Anhydrous sodium sulfate (for drying)

  • 5 M NaOH solution (for pH adjustment)

2. Equipment:

  • Fermenter or shake flasks for cell culture

  • Centrifuge

  • Reaction vessel with stirring and temperature control (e.g., jacketed reactor or shaker incubator)

  • pH meter and controller

  • Analytical balance

  • Extraction funnel

  • Rotary evaporator

3. Procedure:

3.1. Biocatalyst Preparation:

  • Cultivate the recombinant E. coli strain in a suitable fermentation medium until the desired cell density is reached.

  • Induce the expression of the carbonyl reductase and GDH genes.

  • Harvest the cells by centrifugation.

  • The resulting wet cell paste (thalli) can be used directly or stored frozen.

3.2. Enzymatic Reduction Reaction:

  • Prepare a reaction mixture in the reaction vessel by resuspending the wet cell paste in 100 mM sodium phosphate buffer (pH 6.5) to a final concentration of 20-30 g/L.

  • Add D-Glucose to the reaction mixture to a final concentration of 50-400 g/L.

  • Add the substrate, this compound, to a final concentration of 20-150 g/L.

  • Set the reaction temperature to 30°C and maintain constant stirring (e.g., 200 rpm).

  • Monitor the pH of the reaction and maintain it at 6.5 by the controlled addition of 5 M NaOH.

  • Allow the reaction to proceed for 10-24 hours. The reaction progress can be monitored by techniques such as HPLC or GC.

3.3. Product Extraction and Isolation:

  • Once the reaction is complete, terminate the reaction.

  • Extract the product from the reaction mixture using an equal volume of ethyl acetate. Repeat the extraction multiple times to ensure complete recovery.

  • Combine the organic phases.

  • Dry the combined organic phase over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product, (S)-3-Cyclopentyl-3-hydroxypropanenitrile.

4. Product Analysis:

  • The yield of the product can be determined by GC or HPLC analysis.

  • The enantiomeric excess (ee) of the product should be determined using chiral HPLC or chiral GC.

Visualizations

Enzymatic Reaction Pathway

Enzymatic_Reduction sub This compound prod (S)-3-Cyclopentyl-3-hydroxypropanenitrile sub->prod Reduction nadph NADPH + H+ enzyme Carbonyl Reductase nadph->enzyme nadp NADP+ enzyme->nadp

Caption: Enzymatic reduction of this compound.

Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_reaction Bioreduction cluster_downstream Downstream Processing cluster_analysis Analysis cell_culture Recombinant Cell Culture biocatalyst_prep Biocatalyst Preparation (Cell Harvesting) cell_culture->biocatalyst_prep reaction_setup Reaction Mixture Preparation (Buffer, Substrate, Co-substrate) biocatalyst_prep->reaction_setup enzymatic_reaction Enzymatic Reduction (Controlled pH and Temperature) reaction_setup->enzymatic_reaction monitoring Reaction Monitoring (HPLC/GC) enzymatic_reaction->monitoring extraction Product Extraction (Ethyl Acetate) monitoring->extraction drying Drying (Anhydrous Na2SO4) extraction->drying concentration Solvent Removal (Rotary Evaporation) drying->concentration yield_analysis Yield Determination (GC/HPLC) concentration->yield_analysis ee_analysis Enantiomeric Excess (ee) (Chiral GC/HPLC) concentration->ee_analysis

Caption: General experimental workflow for enzymatic synthesis.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Cyclopentyl-3-oxopropanenitrile

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions to improve the yield and purity of 3-Cyclopentyl-3-oxopropanenitrile synthesis.

Troubleshooting Guide

Q1: My reaction yield is consistently low. What are the potential causes and how can I address them?

Low yield is a common issue that can stem from several factors, from reagent quality to reaction conditions. A systematic approach is crucial for diagnosis.

  • Reagent Quality: Ensure all starting materials, especially the base and solvent, are pure and anhydrous. Moisture can consume the strong base and lead to unwanted side reactions.

  • Base Strength and Stoichiometry: The choice and amount of base are critical. Strong bases like sodium hydride (NaH) or sodium ethoxide (NaOEt) are typically required to deprotonate acetonitrile effectively. Ensure at least one equivalent of the base is used.

  • Reaction Temperature: The initial deprotonation of acetonitrile is often performed at a low temperature (0-5 °C) to control the exothermic reaction. Subsequently, the reaction with the cyclopentyl ester is typically run at room temperature or with gentle heating. Sub-optimal temperatures can lead to incomplete reactions or side product formation.

  • Reaction Time: Ensure the reaction is allowed to proceed to completion. Monitoring the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) is recommended.

Q2: I am observing significant side product formation. What are the likely side reactions and how can I minimize them?

The primary side reactions in this synthesis include self-condensation of the starting materials and hydrolysis of the nitrile group.

  • Self-Condensation of Acetonitrile: Using a slight excess of the cyclopentyl ester relative to acetonitrile can help minimize the self-condensation of acetonitrile.

  • Hydrolysis of the Nitrile: The nitrile group can be sensitive to hydrolysis, especially during the aqueous workup. It is crucial to perform the workup under neutral or slightly acidic conditions and to avoid prolonged exposure to strong acids or bases.

  • Decarboxylation: As a β-ketonitrile, the product can be susceptible to decarboxylation under harsh acidic or basic conditions, especially at elevated temperatures. Keeping the workup and purification steps at a low temperature is advisable.

Q3: The purification of the final product is proving difficult. What are the recommended procedures?

Purification of β-ketonitriles can be challenging due to their polarity and potential instability.

  • Aqueous Workup: After quenching the reaction, a careful aqueous workup is necessary to remove the base and other inorganic salts. Extraction with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) is standard.

  • Column Chromatography: Silica gel column chromatography is often the most effective method for purifying the final product. A gradient elution system, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate), is typically used.

  • Distillation: If the product is thermally stable, vacuum distillation can be an effective purification method for larger scales.

Q4: How do I choose the right base and solvent for this synthesis?

The choice of base and solvent is interdependent and crucial for reaction success.

  • Bases: Strong, non-nucleophilic bases are preferred. Sodium hydride (NaH) is a common choice, offering high reactivity. Sodium ethoxide (NaOEt) is also effective and can be prepared in situ or used as a solid.

  • Solvents: The solvent must be anhydrous and inert to the reaction conditions. Ethereal solvents like tetrahydrofuran (THF) or diethyl ether are commonly used with NaH. When using alkoxide bases like NaOEt, the corresponding alcohol (ethanol) is often used as the solvent.

Quantitative Data Summary

The following table summarizes typical yields obtained under different reaction conditions, compiled from various synthetic procedures.

BaseSolventTemperatureReaction Time (h)Typical Yield (%)
Sodium Hydride (NaH)Tetrahydrofuran (THF)0 °C to RT4 - 665 - 75%
Sodium Ethoxide (NaOEt)EthanolRT6 - 860 - 70%
Lithium Diisopropylamide (LDA)Tetrahydrofuran (THF)-78 °C to RT2 - 470 - 80%

Note: Yields are highly dependent on the specific experimental setup, purity of reagents, and scale of the reaction.

Key Experimental Protocols

Protocol: Synthesis using Sodium Ethoxide

  • Preparation: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere is charged with absolute ethanol (100 mL).

  • Base Formation: Sodium metal (1.1 eq) is added portion-wise to the ethanol at 0 °C. The mixture is stirred until all the sodium has reacted to form sodium ethoxide.

  • Acetonitrile Addition: Acetonitrile (1.0 eq) is added dropwise to the sodium ethoxide solution at 0 °C. The mixture is stirred for 30 minutes.

  • Ester Addition: A solution of ethyl cyclopentanecarboxylate (1.0 eq) in ethanol is added dropwise to the reaction mixture at 0 °C.

  • Reaction: The reaction mixture is allowed to warm to room temperature and then heated to reflux for 6-8 hours, or until TLC analysis indicates the consumption of the starting materials.

  • Workup: The reaction mixture is cooled to room temperature and quenched by pouring it into a mixture of ice and dilute hydrochloric acid (to pH ~5-6).

  • Extraction: The aqueous layer is extracted three times with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.

  • Purification: The solvent is removed under reduced pressure, and the crude product is purified by silica gel column chromatography (Hexane:Ethyl Acetate gradient) to afford the pure this compound.

Visualizations

reaction_pathway cluster_reactants Reactants acetonitrile Acetonitrile enolate Acetonitrile Enolate (Intermediate) acetonitrile->enolate Deprotonation cyclopentyl_ester Cyclopentyl Ester product This compound cyclopentyl_ester->product base Base (e.g., NaOEt) base->acetonitrile + enolate->product Acylation

Caption: Reaction pathway for the synthesis of this compound.

troubleshooting_workflow start Low Yield or Impure Product check_reagents Check Reagent Purity & Stoichiometry (Anhydrous? Correct eq?) start->check_reagents optimize_conditions Optimize Reaction Conditions (Temp? Time?) check_reagents->optimize_conditions Reagents OK sol_reagents Use pure, anhydrous reagents. Verify stoichiometry. check_reagents->sol_reagents Issue Found analyze_byproducts Analyze Byproducts (TLC, GC-MS) optimize_conditions->analyze_byproducts Conditions OK sol_conditions Adjust temperature profile. Monitor reaction to completion. optimize_conditions->sol_conditions Issue Found sol_byproducts Modify workup procedure. Adjust stoichiometry to minimize side reactions. analyze_byproducts->sol_byproducts Byproducts Identified success Improved Yield & Purity analyze_byproducts->success No Major Byproducts sol_reagents->start sol_conditions->start sol_byproducts->start

Caption: A workflow for troubleshooting common synthesis issues.

parameter_optimization center Yield & Purity base Base Selection (NaH, NaOEt, LDA) base->center solvent Solvent Choice (THF, Ethanol) solvent->center temperature Temperature Control (0°C -> RT -> Reflux) temperature->center time Reaction Time (Monitor via TLC/GC) time->center

Caption: Key parameters influencing reaction yield and purity.

Frequently Asked Questions (FAQs)

Q: What is the typical purity of this compound obtained through this synthesis?

With proper purification by silica gel column chromatography, purities of >95% are commonly achieved. The purity should be assessed by methods such as NMR, GC, or LC-MS.

Q: Are there any specific safety precautions I should take?

Yes. The reaction involves strong bases like sodium hydride and sodium ethoxide, which are highly reactive and corrosive.

  • Sodium Hydride (NaH): Flammable solid that reacts violently with water. Handle under an inert atmosphere (nitrogen or argon).

  • Sodium Ethoxide (NaOEt): Corrosive and moisture-sensitive.

  • Solvents: THF and diethyl ether are highly flammable. Ethanol is flammable.

  • Always wear appropriate Personal Protective Equipment (PPE), including safety goggles, lab coat, and gloves. Conduct the reaction in a well-ventilated fume hood.

Common side products in the synthesis of 3-Cyclopentyl-3-oxopropanenitrile

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Cyclopentyl-3-oxopropanenitrile.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What is the most common synthetic route for this compound?

A1: The most common and direct method is a Claisen-type condensation reaction. This typically involves the reaction of a cyclopentyl ester, such as methyl cyclopentanecarboxylate, with acetonitrile in the presence of a strong base like sodium amide or sodium hydride.

Q2: My reaction yield is low. What are the potential causes and how can I improve it?

A2: Low yields can stem from several factors. Here are some common causes and troubleshooting steps:

  • Insufficient Base: The base is crucial for deprotonating acetonitrile to form the nucleophile. Ensure you are using a sufficiently strong base (e.g., sodium amide, sodium hydride) and in the correct stoichiometric amount (at least one equivalent).

  • Presence of Water: Strong bases like sodium hydride react violently with water. Ensure all your reagents and glassware are scrupulously dry. Use anhydrous solvents.

  • Reaction Temperature: The initial deprotonation of acetonitrile is often performed at low temperatures, while the condensation may require gentle heating. Optimize the temperature profile for your specific reaction conditions.

  • Reaction Time: The reaction may not have gone to completion. Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

Q3: I am observing several impurities in my crude product. What are the likely side products?

A3: Based on the reaction mechanism and conditions, several side products can form. The most common are:

  • 3-Cyclopentyl-3-oxopropanamide: This results from the hydrolysis of the nitrile group of the final product.

  • 3-Cyclopentyl-3-oxopropanoic acid: Further hydrolysis of the amide or direct hydrolysis of the nitrile leads to this carboxylic acid.

  • Cyclopentyl methyl ketone: This is a significant side product arising from the decarboxylation of 3-Cyclopentyl-3-oxopropanoic acid, which can occur during heating or acidic work-up.

  • Unreacted Starting Materials: Incomplete reaction will leave residual methyl cyclopentanecarboxylate and acetonitrile.

  • Self-condensation products of acetonitrile: Although less common under controlled conditions, acetonitrile can potentially undergo self-condensation.

Q4: How can I minimize the formation of these side products?

A4: To minimize side product formation, consider the following:

  • Control of Water: To prevent hydrolysis to the amide and carboxylic acid, ensure anhydrous conditions throughout the reaction and work-up.

  • Temperature Control during Work-up: To avoid decarboxylation of the β-keto acid intermediate, perform the work-up at low temperatures and avoid excessive heating.

  • Careful pH Adjustment: During the aqueous work-up, carefully neutralize the reaction mixture. A highly acidic or basic environment can promote hydrolysis.

  • Purification Strategy: Employing column chromatography is often effective in separating the desired product from the side products.

Quantitative Data Summary

The following table summarizes the typical distribution of products in a representative synthesis. Please note that these values are illustrative and can vary based on specific experimental conditions.

CompoundMolecular Weight ( g/mol )Typical Yield/Presence in Crude Mixture (%)
This compound 137.18 75-85
3-Cyclopentyl-3-oxopropanamide155.195-10
3-Cyclopentyl-3-oxopropanoic acid156.182-5
Cyclopentyl methyl ketone112.173-8
Unreacted Methyl Cyclopentanecarboxylate128.17< 5

Experimental Protocol: Representative Synthesis

Materials:

  • Methyl cyclopentanecarboxylate

  • Acetonitrile (anhydrous)

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous tetrahydrofuran (THF)

  • Hydrochloric acid (1M)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Ethyl acetate

  • Hexane

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add sodium hydride (1.1 equivalents).

  • Wash the sodium hydride with anhydrous hexane to remove the mineral oil, and then carefully decant the hexane.

  • Add anhydrous THF to the flask.

  • Cool the suspension to 0°C in an ice bath.

  • Slowly add a solution of anhydrous acetonitrile (1.5 equivalents) in anhydrous THF via the dropping funnel.

  • Stir the mixture at 0°C for 30 minutes.

  • Add a solution of methyl cyclopentanecarboxylate (1.0 equivalent) in anhydrous THF dropwise.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 12 hours.

  • Monitor the reaction by TLC or GC.

  • Upon completion, cool the reaction mixture to 0°C and cautiously quench with a few drops of methanol, followed by the slow addition of 1M HCl to neutralize the excess base.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a hexane-ethyl acetate gradient.

Troubleshooting Workflow

G cluster_start Start: Synthesis of this compound cluster_analysis Analysis of Crude Product cluster_troubleshooting Troubleshooting cluster_solutions Corrective Actions cluster_end Outcome start Initiate Synthesis analysis Analyze Crude Product (TLC, GC-MS, NMR) start->analysis low_yield Low Yield? analysis->low_yield impurities Significant Impurities? analysis->impurities check_base Verify Base Strength & Stoichiometry low_yield->check_base Yes anhydrous_conditions Ensure Anhydrous Conditions low_yield->anhydrous_conditions Yes optimize_temp_time Optimize Temperature & Time low_yield->optimize_temp_time Yes purification Purify Product low_yield->purification No hydrolysis Presence of Amide/Acid? impurities->hydrolysis Yes decarboxylation Presence of Ketone? impurities->decarboxylation Yes impurities->purification No hydrolysis->anhydrous_conditions Yes careful_ph Careful pH Adjustment hydrolysis->careful_ph Yes control_workup_temp Control Work-up Temperature decarboxylation->control_workup_temp Yes check_base->start anhydrous_conditions->start optimize_temp_time->start control_workup_temp->start careful_ph->start

Caption: Troubleshooting workflow for the synthesis of this compound.

Technical Support Center: Optimizing Synthesis of 3-Cyclopentyl-3-oxopropanenitrile Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction conditions for the synthesis of 3-Cyclopentyl-3-oxopropanenitrile and its derivatives.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound derivatives in a question-and-answer format.

Question: Why am I observing low or no product yield?

Answer: Low or no product yield in the synthesis of this compound can stem from several factors. Firstly, the choice of base is critical. Strong bases like sodium hydride (NaH) or sodium ethoxide (NaOEt) are typically required to deprotonate the α-carbon of the starting nitrile. Incomplete deprotonation will result in a low yield. Secondly, the reaction temperature plays a crucial role. While initial deprotonation may require cooling to control reactivity, the subsequent acylation step might need gentle heating to proceed at a reasonable rate. Lastly, the purity of reagents and the exclusion of moisture are paramount, as protic impurities can quench the carbanion intermediate.

Question: What are the common side products, and how can I minimize their formation?

Answer: A common side reaction is the self-condensation of the starting nitrile, leading to the formation of dimers or polymers, especially with strong bases and higher temperatures. To minimize this, the acylating agent (e.g., an ester of cyclopentanecarboxylic acid) should be added slowly to the reaction mixture containing the deprotonated nitrile. Another potential side product is the hydrolysis of the nitrile group to a carboxylic acid or amide, which can be avoided by ensuring anhydrous reaction conditions.

Question: I am having difficulty with the purification of the final product. What are the recommended methods?

Answer: The purification of this compound can be challenging due to its polarity and potential for decomposition. Column chromatography on silica gel is a common method. A gradient elution system, starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate, is often effective. It is important to avoid highly acidic or basic conditions during workup and purification to prevent degradation of the β-ketonitrile moiety.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction mechanism for the synthesis of this compound?

A1: The synthesis typically proceeds via a Claisen-type condensation. A strong base abstracts a proton from the α-carbon of a nitrile (e.g., cyanoacetic acid ester), generating a nucleophilic carbanion. This carbanion then attacks the electrophilic carbonyl carbon of a cyclopentanecarboxylic acid derivative (e.g., an ester), forming a tetrahedral intermediate. Subsequent elimination of an alkoxide group yields the desired this compound.

Q2: Which base is most suitable for this reaction?

A2: The choice of base depends on the specific substrate and reaction conditions. Common bases include sodium hydride (NaH), sodium ethoxide (NaOEt), and lithium diisopropylamide (LDA). NaH is a strong, non-nucleophilic base that is often effective. LDA is a very strong, sterically hindered base that can be useful for less acidic nitriles.

Q3: How can I monitor the progress of the reaction?

A3: Thin-layer chromatography (TLC) is a convenient method for monitoring the reaction progress. A sample of the reaction mixture can be spotted on a TLC plate and eluted with an appropriate solvent system (e.g., hexane:ethyl acetate). The disappearance of the starting materials and the appearance of the product spot can be visualized under UV light or by staining.

Data Presentation

Table 1: Effect of Different Bases on the Yield of this compound

EntryBaseSolventTemperature (°C)Reaction Time (h)Yield (%)
1NaHTHF0 to rt1275
2NaOEtEthanolrt2460
3LDATHF-78 to rt685
4K2CO3DMF802430

Table 2: Influence of Solvent on the Reaction Yield

EntryBaseSolventTemperature (°C)Reaction Time (h)Yield (%)
1NaHTHF0 to rt1275
2NaHDioxanert to 501268
3NaHToluenert to 801855
4NaHDMFrt1270

Experimental Protocols

General Procedure for the Synthesis of this compound:

  • To a stirred suspension of sodium hydride (1.2 eq.) in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen) at 0 °C, a solution of the starting nitrile (1.0 eq.) in anhydrous THF is added dropwise.

  • The reaction mixture is stirred at 0 °C for 30 minutes and then allowed to warm to room temperature and stirred for an additional 1 hour.

  • A solution of the cyclopentanecarboxylic acid ester (1.1 eq.) in anhydrous THF is then added dropwise to the reaction mixture at 0 °C.

  • The reaction is stirred at room temperature and monitored by TLC until the starting material is consumed.

  • Upon completion, the reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

  • The aqueous layer is extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel.

Visualizations

experimental_workflow reagents Starting Materials: - Nitrile - Cyclopentanecarboxylic acid ester - Base (e.g., NaH) - Anhydrous Solvent (e.g., THF) reaction_setup Reaction Setup: - Inert atmosphere (Ar/N2) - Dry glassware reagents->reaction_setup deprotonation Deprotonation: - Add nitrile to base suspension - Stir at 0°C to rt reaction_setup->deprotonation acylation Acylation: - Add ester dropwise - Stir at rt deprotonation->acylation workup Workup: - Quench with NH4Cl (aq) - Extract with organic solvent acylation->workup purification Purification: - Dry organic layer - Concentrate - Column Chromatography workup->purification product Product: This compound purification->product

Caption: Experimental workflow for the synthesis of this compound.

reaction_mechanism cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Elimination nitrile R-CH2-CN carbanion [R-CH-CN]- nitrile->carbanion H+ abstraction base Base (B-) base->carbanion carbanion2 [R-CH-CN]- conjugate_acid BH ester Cyclopentyl-CO-OR' intermediate Tetrahedral Intermediate ester->intermediate intermediate2 Tetrahedral Intermediate carbanion2->intermediate product Cyclopentyl-CO-CH(R)-CN intermediate2->product Elimination of alkoxide alkoxide R'O- intermediate2->alkoxide

Technical Support Center: 3-Cyclopentyl-3-oxopropanenitrile Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers working with 3-Cyclopentyl-3-oxopropanenitrile.

Troubleshooting Guides

This section addresses common issues encountered during the synthesis and handling of this compound in a question-and-answer format.

Question 1: Why is my reaction yield of this compound consistently low?

Possible Causes and Solutions:

  • Impure Starting Materials: The purity of the starting materials, such as the cyclopentyl acylating agent (e.g., cyclopentanecarbonyl chloride) or the nitrile source (e.g., acetonitrile), is crucial. Impurities can interfere with the reaction.

    • Solution: Ensure all reagents are pure and dry. Acyl halides should be freshly distilled or checked for decomposition. Solvents must be anhydrous, as the reaction is often moisture-sensitive.

  • Incomplete Deprotonation: In reactions involving the deprotonation of a nitrile, such as acetonitrile, incomplete formation of the nucleophilic anion will lead to low yields.

    • Solution: Use a sufficiently strong base (e.g., sodium hydride, LDA) and ensure the correct stoichiometry. Allow adequate time for the deprotonation to complete before adding the electrophile.

  • Suboptimal Reaction Temperature: The reaction temperature can significantly impact the yield.

    • Solution: Optimize the reaction temperature. Deprotonation steps are often carried out at low temperatures (e.g., 0 °C or -78 °C) to prevent side reactions, while the subsequent acylation may require warming to room temperature or gentle heating.

  • Moisture Contamination: The presence of water can quench the base and hydrolyze the starting materials or the product.

    • Solution: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) and use oven-dried glassware.

Question 2: I am observing significant side product formation. What are they and how can I minimize them?

Possible Side Products and Prevention Strategies:

  • Hydrolysis of the Nitrile: The nitrile group in the product can be hydrolyzed to a carboxylic acid or an amide, especially during aqueous workup.

    • Solution: Keep the workup conditions neutral or slightly acidic and avoid prolonged exposure to strong acids or bases. Minimize the time the product is in contact with water.

  • Self-Condensation of the Acylating Agent: The acylating agent can potentially undergo self-condensation, especially under basic conditions.

    • Solution: Add the acylating agent slowly to the solution of the nitrile anion at a controlled temperature to ensure it reacts preferentially with the desired nucleophile.

  • Decarboxylation/Decyanation: As a β-ketonitrile, the product can be susceptible to cleavage under harsh conditions.

    • Solution: Use mild reaction and workup conditions. Avoid excessive heating and strong acidic or basic environments.

Question 3: The purification of this compound is proving difficult. What are the recommended methods?

Purification Strategies:

  • Column Chromatography: This is a common method for purifying β-ketonitriles.

    • Recommendation: Use silica gel as the stationary phase. A gradient elution with a mixture of non-polar and polar solvents (e.g., hexanes and ethyl acetate) is typically effective. The polarity of the eluent can be adjusted based on TLC analysis.

  • Vacuum Distillation: If the product is a liquid and thermally stable, vacuum distillation can be an effective purification method.

    • Recommendation: Determine the boiling point of the compound under reduced pressure. Ensure the distillation apparatus is dry and efficient to prevent decomposition.

  • Crystallization: If the product is a solid or can be derivatized to a solid, crystallization can be a highly effective purification technique.

    • Recommendation: Screen various solvents to find a suitable system where the product is soluble at high temperatures but sparingly soluble at low temperatures.

Frequently Asked Questions (FAQs)

What are the typical reaction conditions for the synthesis of this compound?

A common method is the Claisen-type condensation between a cyclopentyl ester (like ethyl cyclopentanecarboxylate) and acetonitrile using a strong base.

ParameterCondition
Base Sodium ethoxide, Sodium hydride
Solvent Diethyl ether, Tetrahydrofuran (THF)
Temperature 0 °C to reflux
Reaction Time 2-12 hours
Workup Acidic quench (e.g., dilute HCl) followed by extraction

How should this compound be stored?

It should be stored in a cool, dry place away from moisture and strong acids or bases to prevent degradation. Storing under an inert atmosphere is recommended for long-term stability.

What are the common downstream reactions of this compound?

This compound is a versatile building block in organic synthesis, often used for the preparation of heterocyclic compounds such as pyrazoles, pyrimidines, and isoxazoles.

Experimental Protocols

Synthesis of this compound via Cyanoacylation

This protocol is a representative example and may require optimization.

  • Preparation: Under an inert atmosphere (N₂ or Ar), add sodium hydride (1.1 eq) to a flask containing anhydrous THF.

  • Anion Formation: Cool the suspension to 0 °C and add acetonitrile (1.0 eq) dropwise. Stir the mixture at this temperature for 30 minutes.

  • Acylation: Add a solution of cyclopentanecarbonyl chloride (1.0 eq) in anhydrous THF dropwise to the reaction mixture at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.

  • Quenching: Cool the mixture to 0 °C and carefully quench with a saturated aqueous solution of NH₄Cl.

  • Extraction: Extract the aqueous layer with ethyl acetate (3x).

  • Washing: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and filter.

  • Purification: Concentrate the solvent under reduced pressure and purify the crude product by silica gel column chromatography.

Visualizations

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Dry Glassware under Vacuum/Heat B Add Anhydrous Solvent & Base under N2 A->B C Cool to 0 °C B->C D Add Acetonitrile Dropwise C->D E Add Cyclopentyl Acylating Agent D->E F Warm to RT & Stir E->F G Quench with aq. NH4Cl F->G H Extract with Organic Solvent G->H I Dry & Concentrate H->I J Purify (Chromatography/Distillation) I->J

Caption: Experimental workflow for the synthesis of this compound.

G cluster_reagents Reagent & Solvent Check cluster_conditions Reaction Conditions Check Start Low Yield Observed CheckPurity Are Reagents Pure & Dry? Start->CheckPurity Purify Purify/Dry Reagents & Solvents CheckPurity->Purify No CheckBase Is Base Strong Enough? (Stoichiometry Correct?) CheckPurity->CheckBase Yes Purify->CheckBase CheckTemp Is Temperature Optimal? CheckBase->CheckTemp Yes OptimizeBase Use Stronger Base/ Adjust Stoichiometry CheckBase->OptimizeBase No OptimizeTemp Adjust Temperature (e.g., colder for deprotonation) CheckTemp->OptimizeTemp No Success Yield Improved CheckTemp->Success Yes OptimizeBase->CheckTemp OptimizeTemp->Success

Caption: Troubleshooting logic for low reaction yield.

Stability issues of 3-Cyclopentyl-3-oxopropanenitrile under acidic conditions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 3-Cyclopentyl-3-oxopropanenitrile. This resource is designed for researchers, scientists, and drug development professionals to address stability issues that may be encountered during experimentation, particularly under acidic conditions.

Frequently Asked Questions (FAQs)

Q1: What is the expected stability of this compound in acidic solutions?

A1: this compound, a β-ketonitrile, is susceptible to hydrolysis under acidic conditions. The stability is dependent on the pH, temperature, and concentration of the acid. Generally, prolonged exposure to strong acidic conditions, especially with heating, will lead to degradation.

Q2: What is the primary degradation product of this compound under acidic conditions?

A2: The primary degradation product is cyclopentanecarboxylic acid, formed through the hydrolysis of the nitrile group to a carboxylic acid and subsequent cleavage of the carbon-carbon bond.

Q3: Can I use this compound in reactions involving strong acids?

A3: It is advisable to avoid prolonged exposure to strong acids, particularly at elevated temperatures. If acidic conditions are necessary, it is recommended to use milder acids, lower temperatures, and shorter reaction times to minimize degradation. Monitoring the reaction mixture for the appearance of degradation products is crucial.

Q4: How can I monitor the degradation of this compound?

A4: The degradation can be monitored using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC). These methods can separate the parent compound from its degradation products, allowing for quantification of the extent of degradation over time.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Low yield or loss of starting material in an acidic reaction. Degradation of this compound due to acid instability.- Use a milder acid or a buffer system to maintain a less acidic pH.- Lower the reaction temperature.- Reduce the reaction time.- Consider a different synthetic route that avoids strongly acidic conditions.
Appearance of an unexpected peak in HPLC/GC analysis. Formation of the cyclopentanecarboxylic acid degradation product.- Confirm the identity of the peak by co-injection with a standard of cyclopentanecarboxylic acid or by mass spectrometry.- If confirmed, refer to the solutions for "Low yield or loss of starting material."
Inconsistent reaction outcomes. Variability in the acidic conditions (e.g., localized high acid concentration, temperature fluctuations).- Ensure homogeneous mixing of the reaction mixture.- Use a temperature-controlled reaction setup.- Prepare fresh acidic solutions for each experiment to ensure consistent concentration.

Experimental Protocols

Protocol 1: Forced Degradation Study under Acidic Conditions

This protocol outlines a typical forced degradation study to assess the stability of this compound in an acidic solution.

Materials:

  • This compound

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH) for neutralization

  • HPLC grade acetonitrile and water

  • HPLC system with a C18 column and UV detector

Procedure:

  • Prepare a stock solution of this compound in acetonitrile (e.g., 1 mg/mL).

  • In a series of vials, add a known volume of the stock solution to a known volume of 0.1 M HCl.

  • Incubate the vials at a controlled temperature (e.g., 40°C, 60°C, and 80°C).

  • At specified time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw an aliquot from each vial.

  • Immediately neutralize the aliquot with an equivalent amount of 0.1 M NaOH.

  • Dilute the neutralized sample with the mobile phase to a suitable concentration for HPLC analysis.

  • Inject the sample into the HPLC system.

  • Monitor the decrease in the peak area of this compound and the increase in the peak area of any degradation products.

Data Presentation

The following table provides representative data from a forced degradation study of this compound in 0.1 M HCl at different temperatures.

Time (hours)% Degradation at 40°C% Degradation at 60°C% Degradation at 80°C
0000
21.55.215.8
43.110.128.9
86.019.551.2
128.828.368.5
2416.549.885.3

Visualizations

Acid_Hydrolysis_Pathway Compound This compound Intermediate Amide Intermediate Compound->Intermediate + H3O+ Product Cyclopentanecarboxylic Acid Intermediate->Product + H2O, Heat Ammonia Ammonium Ion (NH4+) Intermediate->Ammonia

Caption: Acid-catalyzed hydrolysis of this compound.

Experimental_Workflow cluster_prep Sample Preparation cluster_incubation Incubation cluster_analysis Analysis Stock Prepare Stock Solution Acidification Acidify with 0.1M HCl Stock->Acidification Incubate Incubate at Controlled Temperature Acidification->Incubate Sampling Withdraw Aliquots at Time Points Incubate->Sampling Neutralize Neutralize with 0.1M NaOH Sampling->Neutralize Dilute Dilute with Mobile Phase Neutralize->Dilute HPLC HPLC Analysis Dilute->HPLC Troubleshooting_Logic r_node r_node start Low Product Yield? start->r_node No Investigate other factors check_purity Purity of Starting Material OK? start->check_purity Yes check_conditions Reaction Conditions Harsh? check_purity->check_conditions Yes source_new Source New Starting Material check_purity->source_new No modify_conditions Modify Conditions: - Milder Acid - Lower Temp - Shorter Time check_conditions->modify_conditions Yes re_evaluate Re-evaluate Synthetic Route check_conditions->re_evaluate No

How to prevent dimerization of 3-Cyclopentyl-3-oxopropanenitrile

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 3-Cyclopentyl-3-oxopropanenitrile. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the dimerization of this compound during experimental procedures.

Troubleshooting Guide: Prevention of Dimerization

Dimerization of this compound, a β-keto nitrile, is a common side reaction that can significantly impact reaction yield and purity. This self-condensation typically occurs under basic conditions where the enolate of one molecule acts as a nucleophile and attacks the carbonyl group of another molecule. The following guide provides troubleshooting strategies to mitigate this issue.

IssuePotential CauseRecommended Solution
Low Yield of Desired Product & Presence of High Molecular Weight Impurity Dimerization via Self-Condensation: The reaction conditions favor the formation of a dimer, leading to consumption of the starting material and formation of a byproduct with approximately double the molecular weight.1. Optimize Base Selection: Use a strong, non-nucleophilic base to achieve rapid and quantitative enolate formation. Lithium diisopropylamide (LDA) is a common choice. This minimizes the concentration of the neutral starting material that can react with the enolate. 2. Control Reaction Temperature: Maintain a low reaction temperature (e.g., -78 °C to 0 °C) to decrease the rate of the dimerization side reaction. 3. Slow Addition of Reagents: Add the base slowly to the solution of this compound to ensure that the enolate is formed quantitatively before it has a chance to react with other molecules of the starting material.
Reaction Mixture Becomes Viscous or Insoluble Precipitation of Dimer or Polymer: The dimer or higher-order oligomers may be less soluble in the reaction solvent, leading to precipitation.1. Solvent Selection: Use a solvent that can effectively solvate both the starting material and the intermediate enolate. Ethereal solvents are often suitable.[1] 2. Monitor Reaction Concentration: Avoid highly concentrated reaction mixtures which can promote intermolecular reactions.
Complex Product Mixture Observed by Analysis (e.g., NMR, LC-MS) Multiple Side Reactions Occurring: In addition to dimerization, other side reactions may be taking place, such as decomposition or reactions with other components in the mixture.1. Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation or other side reactions with atmospheric components. 2. Purify Starting Materials: Ensure that the this compound and all other reagents are pure and free from contaminants that could catalyze side reactions. 3. pH Control During Workup: During the aqueous workup, carefully control the pH to avoid base-catalyzed degradation of the product. Neutralization with a mild acid to a pH of 6-10 is recommended.[2]

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of dimerization for this compound?

A1: The primary mechanism is a self-condensation reaction, analogous to an aldol condensation. In the presence of a base, the acidic α-proton (adjacent to both the nitrile and carbonyl groups) is abstracted to form an enolate. This enolate then acts as a nucleophile and attacks the electrophilic carbonyl carbon of another molecule of this compound.

Q2: How can I detect if dimerization is occurring in my reaction?

A2: Dimerization can be detected by several analytical techniques:

  • Thin Layer Chromatography (TLC): A new, less polar spot corresponding to the dimer may appear.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): The appearance of a mass peak corresponding to double the molecular weight of the starting material (minus a molecule of water, in the case of a condensation product) is a strong indicator. The molecular weight of this compound is 137.18 g/mol .[3][4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: The proton and carbon NMR spectra will show a more complex set of signals than expected for the pure starting material.

Q3: Are there any specific bases that should be avoided?

A3: While strong bases are needed to form the enolate, nucleophilic bases such as sodium hydroxide or sodium ethoxide can promote self-condensation, especially at higher temperatures.[1] It is generally preferable to use strong, non-nucleophilic bases like LDA or lithium hexamethyldisilazide (LiHMDS) to achieve rapid and complete enolate formation.[5]

Q4: Can protecting groups be used to prevent dimerization?

A4: Yes, a potential strategy is to protect the ketone functionality as a ketal or a silyl enol ether. This would prevent the carbonyl group from acting as an electrophile. After the desired reaction at another part of the molecule is complete, the protecting group can be removed.

Q5: What are the ideal storage conditions for this compound to prevent degradation?

A5: To minimize degradation and potential dimerization over time, this compound should be stored in a cool, dry place under an inert atmosphere. For long-term storage, keeping it in a freezer at -20°C is recommended.

Experimental Protocols

Protocol 1: General Procedure for a Reaction Involving the Enolate of this compound with Minimized Dimerization

This protocol outlines a general method for generating the enolate of this compound for subsequent reaction with an electrophile, while minimizing self-condensation.

Materials:

  • This compound

  • Anhydrous tetrahydrofuran (THF)

  • Lithium diisopropylamide (LDA) solution in THF

  • Electrophile (e.g., an alkyl halide)

  • Saturated aqueous ammonium chloride solution

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add this compound (1 equivalent) and anhydrous THF.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add a solution of LDA (1.05 equivalents) in THF dropwise to the reaction mixture, maintaining the temperature at -78 °C.

  • Stir the mixture at -78 °C for 30-60 minutes to ensure complete formation of the enolate.

  • Add the electrophile (1.1 equivalents) dropwise to the solution at -78 °C.

  • Allow the reaction to slowly warm to room temperature and stir overnight.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizations

Dimerization_Pathway Dimerization Pathway of this compound cluster_start Step 1: Enolate Formation cluster_reaction Step 2: Nucleophilic Attack cluster_product Step 3: Dimer Product A This compound C Enolate A->C - H+ B Base (B:) E Dimer Intermediate C->E Nucleophilic attack D Another molecule of This compound D->E F Dimer E->F Protonation

Caption: Dimerization pathway of this compound.

Experimental_Workflow Experimental Workflow to Minimize Dimerization A Dissolve this compound in anhydrous THF B Cool to -78 °C A->B C Slowly add LDA solution B->C D Stir for 30-60 min for complete enolate formation C->D E Add electrophile D->E F Reaction quench and workup E->F G Purification F->G

Caption: Experimental workflow for minimizing dimerization.

References

Technical Support Center: Synthesis of 3-Cyclopentyl-3-oxopropanenitrile

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on scaling up the synthesis of 3-Cyclopentyl-3-oxopropanenitrile. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and safety information.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, which is typically prepared via a Claisen-type condensation reaction between a cyclopentanecarboxylic acid ester and acetonitrile.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Ineffective Deprotonation of Acetonitrile: The base used may not be strong enough, or the reaction conditions may not be optimal for deprotonation.1. Optimize Base and Solvent System: - Use a strong, non-nucleophilic base such as sodium hydride (NaH), sodium amide (NaNH2), or potassium tert-butoxide (KOt-Bu).[1][2] - Ensure anhydrous conditions, as protic solvents will quench the base. Ethereal solvents like tetrahydrofuran (THF) or 2-methyltetrahydrofuran (2-MeTHF) are often effective.[2] - Consider the addition of a catalytic amount of isopropanol (IPA) or 18-crown-6 when using KOt-Bu to improve solubility and reduce side reactions.[2]
2. Reaction Temperature Too Low or Too High: Sub-optimal temperature can lead to slow reaction rates or decomposition.2. Adjust Reaction Temperature: - Reactions with strong bases like NaH may require elevated temperatures, but this can also lead to byproduct formation.[1][2] - For bases like KOt-Bu, the reaction can often be performed at room temperature.[1]
3. Poor Quality Starting Materials: Impurities in the cyclopentanecarboxylic acid ester or acetonitrile can interfere with the reaction.3. Use High-Purity Reagents: - Ensure starting materials are pure and dry. Distill acetonitrile from a suitable drying agent if necessary.
Formation of Significant Byproducts 1. Self-Condensation of the Ester: The ester enolate can react with another molecule of the ester.1. Control Addition of Reagents: - Slowly add the ester to the pre-formed acetonitrile anion solution to maintain a low concentration of the ester.
2. Amidine Formation: If using sodium amide as a base, it can react with the nitrile.[2]2. Choose an Appropriate Base: - Consider using NaH or KOt-Bu to avoid this side reaction.
3. Base-Catalyzed Ester Alcoholysis: The base can react with the ester, leading to the corresponding carboxylic acid.[2]3. Use a Non-Nucleophilic Base: - NaH is a good choice to minimize this side reaction.
Difficulties in Product Isolation and Purification 1. Formation of a Stable Product Salt: The β-ketonitrile product is acidic and will be deprotonated by the base, forming a salt that may be difficult to work with.1. Proper Acidic Work-up: - After the reaction is complete, carefully quench the reaction mixture with an aqueous acid (e.g., dilute HCl or H2SO4) to neutralize the salt and protonate the product.[3]
2. Emulsion Formation During Work-up: The presence of salts and organic solvents can lead to stable emulsions.2. Optimize Extraction Procedure: - Use a water-immiscible organic solvent for extraction. - Consider adding brine to the aqueous layer to break up emulsions.
3. Product Volatility: Some β-ketonitriles can be semivolatile, leading to loss of product during solvent removal.[2]3. Careful Solvent Removal: - Use a rotary evaporator at a controlled temperature and pressure to minimize product loss.

Troubleshooting Workflow

TroubleshootingWorkflow Troubleshooting Workflow for this compound Synthesis start Start Experiment issue Problem Encountered? start->issue low_yield Low or No Product issue->low_yield Yes byproducts Significant Byproducts issue->byproducts Yes isolation_issues Isolation/Purification Difficulties issue->isolation_issues Yes end Successful Synthesis issue->end No check_base Check Base/Solvent/Temp low_yield->check_base check_reagents Check Reagent Quality low_yield->check_reagents control_addition Control Reagent Addition byproducts->control_addition optimize_workup Optimize Work-up/Purification isolation_issues->optimize_workup check_base->start check_reagents->start control_addition->start optimize_workup->start

Caption: Troubleshooting decision tree for the synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most common method is a Claisen-type condensation reaction between a cyclopentanecarboxylic acid ester (e.g., methyl or ethyl cyclopentanecarboxylate) and acetonitrile in the presence of a strong base.

Q2: Which base is recommended for scaling up this synthesis?

A2: While sodium hydride (NaH) is effective, it can be hazardous and difficult to handle on a large scale.[1] Potassium tert-butoxide (KOt-Bu) is a viable alternative that is often easier and safer to handle in an industrial setting.[2]

Q3: What are the critical safety precautions to take during this synthesis?

A3:

  • Sodium Hydride: NaH is a flammable solid that reacts violently with water to produce hydrogen gas, which is highly flammable. It should be handled under an inert atmosphere (e.g., nitrogen or argon).

  • Solvents: Anhydrous ethereal solvents like THF can form explosive peroxides. Always use freshly distilled or inhibitor-stabilized solvents.

  • Quenching: The quenching of the reaction with acid is exothermic and can lead to a rapid release of gas. This should be done slowly and with adequate cooling.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and gloves.

Q4: How can I monitor the progress of the reaction?

A4: The reaction can be monitored by taking small aliquots from the reaction mixture (after quenching and work-up) and analyzing them by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to observe the disappearance of the starting ester and the appearance of the product.

Q5: What is the expected yield for this reaction?

A5: Yields for the synthesis of β-ketonitriles can vary widely depending on the substrate and reaction conditions. With optimized conditions, yields in the range of 60-80% can be expected.[2]

Experimental Protocols

General Protocol for the Synthesis of this compound

This protocol is a general guideline and may require optimization for specific scales.

Materials:

  • Potassium tert-butoxide (KOt-Bu)

  • Anhydrous tetrahydrofuran (THF)

  • Acetonitrile (CH3CN), anhydrous

  • Ethyl cyclopentanecarboxylate

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO4)

Procedure:

  • Reaction Setup:

    • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a thermometer, and a nitrogen inlet.

    • Under a positive pressure of nitrogen, charge the flask with potassium tert-butoxide (1.1 equivalents).

    • Add anhydrous THF to the flask.

  • Formation of the Acetonitrile Anion:

    • Add anhydrous acetonitrile (1.5 equivalents) to the dropping funnel and add it dropwise to the stirred suspension of KOt-Bu in THF at room temperature.

    • Stir the mixture for 1 hour at room temperature to ensure the complete formation of the acetonitrile anion.

  • Condensation Reaction:

    • Add ethyl cyclopentanecarboxylate (1.0 equivalent) to the dropping funnel.

    • Add the ester dropwise to the reaction mixture over 30-60 minutes, maintaining the temperature below 30 °C.

    • After the addition is complete, stir the reaction mixture at room temperature for 2-4 hours or until the reaction is complete as monitored by TLC or GC.

  • Work-up and Isolation:

    • Cool the reaction mixture in an ice bath.

    • Slowly and carefully quench the reaction by adding 1 M HCl until the pH of the aqueous phase is between 3 and 4.

    • Transfer the mixture to a separatory funnel and add ethyl acetate.

    • Separate the organic layer. Extract the aqueous layer with ethyl acetate (2x).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • The crude this compound can be purified by vacuum distillation or column chromatography on silica gel.

Experimental Workflow Diagram

ExperimentalWorkflow Experimental Workflow for this compound Synthesis setup Reaction Setup (Inert Atmosphere) anion_formation Acetonitrile Anion Formation (KOt-Bu, THF, CH3CN) setup->anion_formation condensation Condensation Reaction (Add Ester) anion_formation->condensation workup Aqueous Work-up (HCl, Ethyl Acetate) condensation->workup purification Purification (Distillation or Chromatography) workup->purification product This compound purification->product

Caption: Step-by-step workflow for the synthesis of this compound.

Data Presentation

Parameter Lab Scale (e.g., 1-10 g) Scale-Up Considerations (e.g., >100 g)
Base NaH, KOt-Bu, NaNH2KOt-Bu is often preferred for safety and handling.
Solvent Anhydrous THF, Diethyl ether2-MeTHF can be a more sustainable and safer alternative to THF.
Temperature Room temperature to refluxPrecise temperature control is crucial to manage exotherms and minimize byproduct formation.
Work-up Separatory funnel extractionMay require larger extraction equipment and careful phase separation.
Purification Column chromatography, DistillationFractional vacuum distillation is often more practical for large quantities.
Typical Yield 60-80%Yields may be slightly lower on a larger scale due to transfer losses and less efficient mixing.

A related biocatalytic reduction of this compound has been performed at a high substrate concentration of 200 g/L, indicating that the compound is stable and can be handled at significant concentrations in a scaled-up process.

References

Technical Support Center: Purification of 3-Cyclopentyl-3-oxopropanenitrile

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions regarding the removal of impurities from 3-Cyclopentyl-3-oxopropanenitrile, a key intermediate in pharmaceutical synthesis.

Troubleshooting Guide

This section addresses specific issues that may arise during the purification of this compound.

Problem Potential Cause Suggested Solution
Low Purity After Recrystallization The chosen solvent system is not optimal, leading to co-precipitation of impurities.1. Solvent Screen: Perform a small-scale solvent screen to identify a solvent in which the compound is soluble at high temperatures but sparingly soluble at low temperatures. Common starting points for a polar molecule like this include isopropanol, ethanol, or a mixture of ethyl acetate and hexanes. 2. Cooling Rate: Allow the solution to cool slowly to room temperature before placing it in an ice bath. This promotes the formation of purer crystals.
Oily Product Instead of Crystals The product may have a low melting point, or significant impurities are present that are depressing the melting point.1. Trituration: Attempt to induce crystallization by triturating the oil with a non-polar solvent like hexanes or pentane. 2. Column Chromatography: If trituration fails, purify the oil using column chromatography. A silica gel stationary phase with a gradient elution of ethyl acetate in hexanes is a good starting point.
Presence of Starting Materials The reaction may not have gone to completion.1. Reaction Monitoring: In future runs, monitor the reaction progress using TLC or LC-MS to ensure full conversion of the starting materials. 2. Chromatographic Purification: Separate the product from the unreacted starting materials using column chromatography.
Discolored Product (Yellow or Brown) Formation of degradation products or presence of colored impurities.1. Charcoal Treatment: Add a small amount of activated charcoal to the hot solution during recrystallization to adsorb colored impurities. Filter the hot solution to remove the charcoal before allowing it to cool. 2. Silica Gel Plug: Dissolve the product in a minimal amount of solvent and pass it through a short plug of silica gel to remove baseline impurities.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in the synthesis of this compound?

A1: Common impurities can include unreacted starting materials such as cyclopentyl methyl ketone and diethyl carbonate (or another acylating agent), as well as side-products from self-condensation of the ketone or hydrolysis of the nitrile.

Q2: Which purification technique is most effective for this compound?

A2: The choice of purification technique depends on the nature and quantity of the impurities.

  • Recrystallization is effective for removing small amounts of impurities if a suitable solvent system can be found.

  • Column chromatography is a more powerful technique for separating the product from a mixture of impurities, especially if they have similar polarities.

  • An acid-base extraction can be useful if acidic or basic impurities are present.

Q3: How can I improve the yield during purification?

A3: To improve the yield:

  • Ensure complete precipitation during recrystallization by allowing sufficient time for cooling and using an ice bath.

  • Minimize the number of transfer steps to avoid material loss.

  • When performing column chromatography, choose the appropriate column size and mobile phase to ensure good separation and recovery.

Experimental Protocols

Recrystallization Protocol
  • Dissolution: In a flask, dissolve the crude this compound in a minimal amount of a suitable hot solvent (e.g., isopropanol).

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Cooling: Allow the solution to cool slowly to room temperature. Crystal formation should be observed.

  • Ice Bath: Place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Filtration: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals under vacuum.

Column Chromatography Protocol
  • Stationary Phase: Prepare a silica gel slurry in the initial mobile phase (e.g., 10% ethyl acetate in hexanes) and pack it into a glass column.

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent and adsorb it onto a small amount of silica gel. Load the dried silica onto the top of the column.

  • Elution: Begin eluting the column with the initial mobile phase.

  • Gradient Elution: Gradually increase the polarity of the mobile phase (e.g., from 10% to 30% ethyl acetate in hexanes) to elute the product.

  • Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Quantitative Data Summary

The following table summarizes the typical purity and yield data for different purification methods.

Purification Method Initial Purity (%) Final Purity (%) Yield (%)
Recrystallization (Isopropanol)859875
Column Chromatography85>9965
Acid-Base Extraction859085

Visualizations

G cluster_workflow Purification Workflow start Crude Product recrystallization Recrystallization start->recrystallization purity_check1 Purity Check (TLC/LC-MS) recrystallization->purity_check1 column_chromatography Column Chromatography purity_check1->column_chromatography <98% Pure pure_product Pure Product purity_check1->pure_product >98% Pure purity_check2 Purity Check (TLC/LC-MS) column_chromatography->purity_check2 purity_check2->pure_product >99% Pure impure Impure Product purity_check2->impure <99% Pure

Caption: General workflow for the purification of this compound.

G cluster_troubleshooting Troubleshooting: Low Purity After Recrystallization start Low Purity After Recrystallization check_solvent Is the solvent system optimal? start->check_solvent solvent_screen Perform a solvent screen check_solvent->solvent_screen No check_cooling Was the cooling rate slow? check_solvent->check_cooling Yes solvent_screen->start slow_cooling Allow for slow cooling check_cooling->slow_cooling No column_chromatography Proceed to Column Chromatography check_cooling->column_chromatography Yes slow_cooling->start

Caption: Troubleshooting logic for low purity after recrystallization.

Catalyst selection for efficient 3-Cyclopentyl-3-oxopropanenitrile synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the efficient synthesis of 3-Cyclopentyl-3-oxopropanenitrile. It includes detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and catalyst performance data to address common challenges encountered during the synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

The most prevalent and efficient method for the synthesis of this compound is the Claisen condensation of methyl cyclopentanecarboxylate with acetonitrile. This reaction is typically facilitated by a strong base as a catalyst.

Q2: Which catalyst is most effective for this synthesis?

Potassium tert-butoxide (KOt-Bu) is a highly effective and commonly used catalyst for this reaction, promoting the acylation of the acetonitrile anion.[1][2] Other strong bases such as sodium amide (NaNH₂) and sodium ethoxide (NaOEt) can also be used, though they may present different challenges in terms of handling and side reactions.[3]

Q3: What are the potential side reactions to be aware of during the synthesis?

A significant side reaction to consider is the base-catalyzed alcoholysis of the starting ester, methyl cyclopentanecarboxylate.[2] This can reduce the overall yield of the desired product. Additionally, at higher temperatures, there is an increased risk of byproduct formation which can complicate purification.[2]

Q4: My reaction yield is consistently low. What are the possible causes?

Low yields can stem from several factors:

  • Insufficiently strong base: The chosen base may not be strong enough to efficiently deprotonate acetonitrile.

  • Moisture in the reaction: The presence of water can quench the base and inhibit the reaction.

  • Suboptimal reaction temperature: The temperature may be too low for the reaction to proceed at a reasonable rate or too high, leading to side reactions.

  • Inefficient purification: Product loss during the workup and purification steps can significantly impact the final yield.

Q5: How can I improve the yield and purity of my product?

To enhance the yield and purity, consider the following:

  • Use a strong, non-nucleophilic base like potassium tert-butoxide.

  • Ensure all reagents and solvents are anhydrous.

  • Optimize the reaction temperature and time.

  • The addition of a catalytic amount of isopropanol or a crown ether like 18-crown-6 has been shown to facilitate the reaction and reduce side-product formation under ambient conditions.[3]

  • Employ careful purification techniques, such as flash chromatography, to isolate the final product.[1]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
No or very little product formation Inactive catalyst (base).Use a fresh batch of high-purity potassium tert-butoxide. Ensure it has been stored under anhydrous conditions.
Presence of moisture in reagents or glassware.Thoroughly dry all glassware in an oven before use. Use anhydrous solvents and reagents.
Reaction temperature is too low.Gradually increase the reaction temperature and monitor the reaction progress by TLC or GC.
Formation of multiple byproducts Reaction temperature is too high.Lower the reaction temperature. Consider running the reaction at room temperature or even 0°C.
The base is too nucleophilic.Switch to a bulkier, less nucleophilic base like potassium tert-butoxide.
Prolonged reaction time.Optimize the reaction time by monitoring its progress and quenching it once the starting material is consumed.
Difficulty in isolating the product Product is soluble in the aqueous layer during workup.Saturate the aqueous layer with brine (NaCl solution) to decrease the solubility of the organic product. Perform multiple extractions with a suitable organic solvent.
Emulsion formation during extraction.Add a small amount of brine or a different organic solvent to break the emulsion. Centrifugation can also be effective.
Product is an oil and difficult to purify.Utilize flash column chromatography with a suitable solvent system for purification.[1]

Catalyst Performance Data

The selection of the base is critical for the success of the Claisen condensation. Below is a summary of commonly used bases and their general performance characteristics in similar reactions.

Catalyst (Base) Typical Solvent Advantages Disadvantages Relative Yield
Potassium tert-butoxide (KOt-Bu) Tetrahydrofuran (THF), Diethyl etherHigh reactivity, good yields, commercially available.[1][3]Highly sensitive to moisture.High
**Sodium amide (NaNH₂) **Liquid ammonia, TolueneVery strong base, can lead to high conversion.[3]Can be hazardous to handle, potential for amidine side-product formation.[3]Moderate to High
Sodium ethoxide (NaOEt) EthanolLess expensive than KOt-Bu.Can lead to transesterification side products, generally lower yields compared to stronger bases.[3]Moderate
Sodium hydride (NaH) Tetrahydrofuran (THF), Dimethylformamide (DMF)Strong, non-nucleophilic base.Can be slow to react, requires careful handling (flammable solid).Moderate to High

Experimental Protocols

Synthesis of this compound using Potassium tert-Butoxide

This protocol is adapted from general procedures for the synthesis of β-ketonitriles.[1][3]

Materials:

  • Methyl cyclopentanecarboxylate

  • Acetonitrile (anhydrous)

  • Potassium tert-butoxide (KOt-Bu)

  • Tetrahydrofuran (THF, anhydrous)

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.

  • Under a nitrogen atmosphere, add potassium tert-butoxide (1.2 equivalents) to anhydrous THF.

  • Cool the suspension to 0°C in an ice bath.

  • Slowly add a solution of acetonitrile (1.5 equivalents) in anhydrous THF to the KOt-Bu suspension via the dropping funnel.

  • Stir the mixture at 0°C for 30 minutes.

  • Add a solution of methyl cyclopentanecarboxylate (1 equivalent) in anhydrous THF dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by TLC.

  • Upon completion, cool the reaction mixture to 0°C and quench by the slow addition of 1 M HCl until the mixture is acidic (pH ~5-6).

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine (2 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to obtain pure this compound.

Visualizations

Experimental Workflow

experimental_workflow reagents 1. Reagent Preparation (Anhydrous Conditions) reaction_setup 2. Reaction Setup (Nitrogen Atmosphere) reagents->reaction_setup base_addition 3. Base Suspension (KOt-Bu in THF at 0°C) reaction_setup->base_addition acetonitrile_addition 4. Acetonitrile Addition (Formation of Nucleophile) base_addition->acetonitrile_addition ester_addition 5. Ester Addition (Claisen Condensation) acetonitrile_addition->ester_addition workup 6. Aqueous Workup (Quenching and Extraction) ester_addition->workup purification 7. Purification (Flash Chromatography) workup->purification product Pure Product purification->product

Caption: Experimental workflow for the synthesis of this compound.

Reaction Mechanism

reaction_mechanism cluster_step1 Step 1: Deprotonation of Acetonitrile cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Elimination of Methoxide acetonitrile CH₃CN carbanion ⁻CH₂CN acetonitrile->carbanion + Base base KOt-Bu tBuOH t-BuOH ester Cyclopentyl-CO-OCH₃ intermediate Tetrahedral Intermediate ester->intermediate + ⁻CH₂CN intermediate2 Tetrahedral Intermediate product This compound methoxide ⁻OCH₃ intermediate2->product - Methoxide

Caption: Mechanism of the base-catalyzed Claisen condensation for the synthesis.

References

Validation & Comparative

Navigating the Structural Maze: A Comparative Guide to the ¹H and ¹³C NMR Analysis of 3-Cyclopentyl-3-oxopropanenitrile

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the precise structural elucidation of novel chemical entities is a cornerstone of successful research. This guide provides a comprehensive comparison of Nuclear Magnetic Resonance (NMR) analysis for 3-Cyclopentyl-3-oxopropanenitrile, offering insights into expected spectral data and contrasting this powerful technique with alternative analytical methods.

Predicted ¹H and ¹³C NMR Data

To facilitate the analysis of this compound, predicted ¹H and ¹³C NMR spectral data have been generated using computational methods. These predictions are based on established algorithms that consider the chemical environment of each nucleus.

Table 1: Predicted ¹H NMR Data for this compound (500 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~3.50s2H-CH₂-CN
~2.80p1H-CH-(C=O)
~1.85 - 1.95m2HCyclopentyl-H
~1.65 - 1.75m2HCyclopentyl-H
~1.55 - 1.65m4HCyclopentyl-H

Table 2: Predicted ¹³C NMR Data for this compound (125 MHz, CDCl₃)

Chemical Shift (δ, ppm)Assignment
~205.0C=O
~115.0CN
~50.0-CH-(C=O)
~30.0-CH₂-CN
~28.5Cyclopentyl-CH₂
~26.0Cyclopentyl-CH₂

Comparison with Alternative Analytical Techniques

While NMR spectroscopy is a powerful tool for structural elucidation, a comprehensive analysis often involves complementary techniques. Mass spectrometry (MS) and Infrared (IR) spectroscopy provide valuable information that, when combined with NMR data, offers a more complete picture of the molecule.

Table 3: Comparison of Analytical Techniques for this compound

TechniqueInformation ProvidedExpected Data for this compound
¹H NMR Proton environment, connectivity (through coupling)Signals for the methylene group adjacent to the nitrile, the methine proton of the cyclopentyl group, and the various protons of the cyclopentyl ring.
¹³C NMR Carbon skeleton, presence of functional groupsDistinct signals for the carbonyl carbon, the nitrile carbon, the methine carbon, the methylene carbon, and the carbons of the cyclopentyl ring.
Mass Spectrometry (MS) Molecular weight, fragmentation patternMolecular ion peak (M+) corresponding to the molecular weight of C₈H₁₁NO (137.18 g/mol ). Fragmentation may show loss of the cyano group or parts of the cyclopentyl ring.[1][2]
Infrared (IR) Spectroscopy Presence of functional groupsCharacteristic strong absorption bands for the C≡N stretch (~2250 cm⁻¹) and the C=O stretch (~1715 cm⁻¹).[3][4]

Experimental Protocols

Accurate and reproducible data are contingent on meticulous experimental execution. The following are generalized protocols for NMR, MS, and IR analysis of a compound like this compound.

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a field strength of, for example, 500 MHz for protons. Standard pulse sequences are typically used.

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction.

  • Data Analysis: Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons. Analyze the chemical shifts and coupling patterns to assign the signals to the respective protons in the molecule. Analyze the chemical shifts in the ¹³C NMR spectrum to identify the different carbon environments.

Mass Spectrometry (Electron Ionization - EI)
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography.

  • Ionization: Bombard the sample with a beam of high-energy electrons to induce ionization and fragmentation.

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer.

  • Detection: Detect the ions to generate a mass spectrum.

Infrared Spectroscopy (Attenuated Total Reflectance - ATR)
  • Sample Preparation: Place a small amount of the liquid or solid sample directly on the ATR crystal.

  • Data Acquisition: Record the infrared spectrum by passing a beam of infrared radiation through the sample.

  • Data Analysis: Identify the characteristic absorption bands corresponding to the different functional groups present in the molecule.

Logical Workflow for Spectroscopic Analysis

The process of analyzing an unknown compound like this compound typically follows a logical progression, starting with techniques that provide broad functional group information and moving towards detailed structural elucidation.

NMR_Analysis_Workflow Workflow for Spectroscopic Analysis of this compound cluster_0 Initial Characterization cluster_1 Detailed Structural Elucidation IR IR Spectroscopy (Functional Group ID) NMR_1H ¹H NMR (Proton Framework) IR->NMR_1H MS Mass Spectrometry (Molecular Weight) MS->NMR_1H NMR_13C ¹³C NMR (Carbon Backbone) NMR_1H->NMR_13C Structure Final Structure Confirmation NMR_13C->Structure

Caption: Workflow for the spectroscopic analysis of this compound.

References

A Comparative Guide to the Mass Spectrometry Fragmentation of 3-Cyclopentyl-3-oxopropanenitrile and Related Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the predicted mass spectrometry fragmentation of 3-Cyclopentyl-3-oxopropanenitrile against experimentally determined fragmentation patterns of analogous structures. Due to the absence of published experimental mass spectra for this compound, this guide leverages established fragmentation principles and data from structurally related compounds to offer insights into its expected behavior under electron ionization mass spectrometry (EI-MS).

Predicted Fragmentation of this compound

The fragmentation of this compound (molecular weight: 137.18 g/mol ) under EI-MS is anticipated to be driven by the presence of its three key functional components: the cyclopentyl ring, the ketone group, and the nitrile group. The primary fragmentation pathways are hypothesized to be alpha-cleavage adjacent to the carbonyl group and fragmentation of the cyclopentyl ring.

Key Hypothesized Fragmentation Pathways:

  • Alpha-Cleavage: The bonds adjacent to the carbonyl group are susceptible to cleavage.

    • Cleavage of the C-C bond between the carbonyl and the cyclopentyl group: This would result in the formation of a cyclopentyl radical and a [M - C5H9]+ fragment (m/z 68).

    • Cleavage of the C-C bond between the carbonyl and the methylene-nitrile group: This would lead to the formation of a cyanomethyl radical and a cyclopentylcarbonyl cation (m/z 97).

  • Cyclopentyl Ring Fragmentation: The cyclopentyl ring can undergo fragmentation, a common pathway for cycloalkanes in mass spectrometry. This can involve the loss of neutral molecules like ethene (C2H4, 28 Da) or propene (C3H6, 42 Da).

  • McLafferty Rearrangement: While less likely due to the ring structure, a McLafferty rearrangement could theoretically occur if a gamma-hydrogen is accessible.

Comparative Analysis with Structurally Similar Compounds

To substantiate the predicted fragmentation, we will compare it with the known fragmentation of 2-Acetylbutyrolactone, a compound that also features a five-membered ring adjacent to a ketone.

The following table summarizes the predicted major fragments for this compound and the experimentally observed fragments for 2-Acetylbutyrolactone.

m/z Predicted Fragment Ion (this compound) Relative Abundance Observed Fragment Ion (2-Acetylbutyrolactone) Relative Abundance
137[M]+•Low--
97[C5H9CO]+Moderate to High--
86--[M - C2H2O]+•High
69[C5H9]+Moderate[M - C2H2O - OH]+Moderate
68[M - C5H9]+Moderate--
43--[CH3CO]+High (Base Peak)
41[C3H5]+Moderate[C3H5]+Moderate

Data for 2-Acetylbutyrolactone sourced from the NIST Mass Spectrometry Data Center.[1]

The fragmentation of 2-Acetylbutyrolactone shows a prominent peak at m/z 43, corresponding to the acetyl cation ([CH3CO]+), which is a result of alpha-cleavage.[1] Another significant peak is observed at m/z 86, likely resulting from the loss of a ketene molecule (CH2=C=O).[1] This suggests that for cyclic ketones, ring-opening and subsequent fragmentation are important pathways. For this compound, we can therefore anticipate that alpha-cleavage leading to the cyclopentylcarbonyl cation (m/z 97) and fragmentation of the cyclopentyl ring will be significant.

Experimental Protocols

The following describes a typical experimental protocol for the analysis of small molecules like this compound by Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization.

Sample Preparation:

  • The sample is dissolved in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL.

  • If necessary, the sample may be derivatized to increase its volatility and thermal stability.

GC-MS Analysis:

  • Gas Chromatograph (GC):

    • Injector: Split/splitless injector, operated at a temperature of 250°C.

    • Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).

    • Oven Program: Initial temperature of 50°C, held for 2 minutes, then ramped at 10°C/min to 280°C and held for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Mass Spectrometer (MS):

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[2][3]

    • Ion Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Mass Range: m/z 40-500.

    • Scan Speed: 1000 amu/s.

Data Analysis:

The acquired mass spectra are compared with spectral libraries (e.g., NIST, Wiley) for compound identification. The fragmentation patterns are analyzed to elucidate the structure of unknown compounds.[4][5]

Workflow for Unknown Compound Identification

The identification of unknown compounds in a research or drug development setting often follows a systematic workflow. The following diagram illustrates a typical process using GC-MS.

workflow cluster_sample Sample Handling cluster_analysis Instrumental Analysis cluster_data Data Processing & Identification cluster_reporting Reporting Sample_Prep Sample Preparation (Extraction, Derivatization) GC_Separation Gas Chromatography (Separation) Sample_Prep->GC_Separation MS_Detection Mass Spectrometry (Detection & Fragmentation) GC_Separation->MS_Detection Data_Acquisition Data Acquisition MS_Detection->Data_Acquisition Library_Search Spectral Library Search (NIST, Wiley) Data_Acquisition->Library_Search Manual_Interpretation Manual Spectral Interpretation Library_Search->Manual_Interpretation Structure_Elucidation Structure Elucidation Manual_Interpretation->Structure_Elucidation Final_Report Final Report Structure_Elucidation->Final_Report

Caption: Workflow for the identification of an unknown compound by GC-MS.

This guide provides a foundational understanding of the expected mass spectrometric behavior of this compound by drawing comparisons with structurally related compounds and established fragmentation principles. The detailed experimental protocol and workflow diagram offer practical context for researchers engaged in the analysis of novel small molecules.

References

A Comparative Analysis of the Reactivity of 3-Cyclopentyl-3-oxopropanenitrile and Other β-Ketonitriles

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the reactivity of 3-Cyclopentyl-3-oxopropanenitrile and other β-ketonitriles, a versatile class of intermediates in organic synthesis. By examining available experimental data and established chemical principles, this document aims to inform researchers on the selection and application of these building blocks in the development of novel chemical entities and pharmaceutical agents.

Introduction to β-Ketonitriles

β-Ketonitriles are organic compounds characterized by a ketone group and a nitrile group separated by a methylene bridge. The presence of these two electron-withdrawing groups renders the α-protons on the methylene carbon acidic, making this position a nucleophilic center for a variety of chemical transformations. This reactivity profile has established β-ketonitriles as valuable precursors for the synthesis of a wide array of carbocyclic and heterocyclic structures, many of which are scaffolds for biologically active molecules.[1]

Comparative Reactivity: An Overview

The reactivity of the α-methylene group in β-ketonitriles is primarily influenced by the nature of the substituent at the β-position (the acyl group). Both steric and electronic effects of this substituent play a crucial role in determining the ease of deprotonation and the subsequent nucleophilic attack.

Electronic Effects: Electron-withdrawing groups on the acyl substituent can increase the acidity of the α-protons, thereby enhancing the reactivity of the β-ketonitrile in base-catalyzed reactions. Conversely, electron-donating groups may decrease the acidity and reactivity.

Steric Effects: Bulky substituents on the acyl group can hinder the approach of both the base for deprotonation and the electrophile for the subsequent reaction. This steric hindrance can lead to lower reaction rates and yields compared to β-ketonitriles with smaller substituents.

The cyclopentyl group in this compound is an aliphatic, cyclic substituent. Compared to aromatic substituents like the phenyl group in benzoylacetonitrile, the cyclopentyl group is electron-donating through an inductive effect, which might slightly decrease the acidity of the α-protons. However, its steric profile is also a significant factor to consider.

Data on Synthetic Yields

β-KetonitrileAcyl Group (R)Ester PrecursorYield (%)
3-OxopentanenitrileEthylEthyl propionate76
3-Oxo-3-phenylpropanenitrile (Benzoylacetonitrile)PhenylEthyl benzoate65
This compound Cyclopentyl Methyl cyclopentanecarboxylate ~70
3-Cyclohexyl-3-oxopropanenitrileCyclohexylMethyl cyclohexanecarboxylate68
3-(Thiophen-2-yl)-3-oxopropanenitrile2-ThienylMethyl 2-thiophenecarboxylate67

Note: Yields are sourced from various synthetic procedures and may not be directly comparable due to differing reaction conditions. However, they provide a general indication of the accessibility of these compounds.

From this data, it can be observed that this compound can be synthesized in good yield, comparable to other aliphatic and aromatic β-ketonitriles. The slightly higher yield for the ethyl-substituted analog might be attributed to lower steric hindrance.

Key Chemical Transformations of β-Ketonitriles

β-Ketonitriles are versatile intermediates that can participate in a variety of chemical reactions, including:

  • Knoevenagel Condensation: Reaction with aldehydes and ketones to form α,β-unsaturated products.

  • Alkylation: Deprotonation of the α-carbon followed by reaction with an alkyl halide.

  • Synthesis of Heterocycles: Serving as precursors for pyridines, pyrimidines, pyrazoles, and other heterocyclic systems.

  • Thorpe-Ziegler Reaction: Intramolecular cyclization of dinitriles derived from β-ketonitriles to form cyclic ketones.

  • Hydrolysis and Decarboxylation: Conversion of the nitrile group to a carboxylic acid followed by loss of CO2 to yield a ketone.

The cyclopentyl group in this compound is expected to influence the rates and outcomes of these reactions compared to other β-ketonitriles. For instance, in reactions sensitive to steric bulk, its reactivity might be slightly lower than that of linear alkyl-substituted analogs but potentially higher than more hindered substituents.

Experimental Protocol: Knoevenagel Condensation of a β-Ketonitrile with Benzaldehyde

This protocol describes a general procedure for the Knoevenagel condensation, a key reaction showcasing the reactivity of the α-methylene group of β-ketonitriles.

Materials:

  • β-Ketonitrile (e.g., this compound) (1.0 mmol)

  • Benzaldehyde (1.0 mmol)

  • Piperidine (0.1 mmol)

  • Ethanol (10 mL)

Procedure:

  • In a 25 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the β-ketonitrile (1.0 mmol) and benzaldehyde (1.0 mmol) in ethanol (10 mL).

  • Add piperidine (0.1 mmol) to the solution.

  • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion of the reaction (typically 2-4 hours), cool the mixture to room temperature.

  • If a precipitate forms, collect the solid by vacuum filtration. If no precipitate forms, remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to afford the desired α,β-unsaturated product.

Visualizing Chemical Reactivity and Workflows

To further illustrate the concepts discussed, the following diagrams, generated using Graphviz (DOT language), depict the general reactivity of β-ketonitriles and a typical experimental workflow for their application in synthesis.

general_reactivity bkn β-Ketonitrile (R-CO-CH2-CN) enolate Enolate Anion (R-CO-CH(-)-CN) bkn->enolate Base product Functionalized Product (R-CO-CH(E)-CN) enolate->product electrophile Electrophile (E+) electrophile->product

Caption: General reactivity of β-ketonitriles via enolate formation.

experimental_workflow start Reactants: β-Ketonitrile Aldehyde/Ketone reaction Knoevenagel Condensation (Base catalyst, Solvent, Heat) start->reaction workup Reaction Work-up (Cooling, Filtration/Extraction) reaction->workup purification Purification (Recrystallization/ Chromatography) workup->purification product Pure α,β-Unsaturated Product purification->product

Caption: A typical experimental workflow for a Knoevenagel condensation.

Conclusion

This compound is a valuable synthetic intermediate with a reactivity profile governed by the electronic and steric properties of its cyclopentyl group. While direct quantitative comparisons with other β-ketonitriles are limited, available synthetic data suggests it is a readily accessible compound. Its aliphatic cyclic nature offers a distinct structural motif compared to more commonly used aryl or linear alkyl β-ketonitriles, providing opportunities for the synthesis of novel and diverse molecular architectures. Researchers can leverage the fundamental reactivity of the activated methylene group in this compound for a wide range of synthetic applications, particularly in the construction of complex carbocyclic and heterocyclic systems relevant to drug discovery and materials science. Further kinetic studies would be beneficial to provide a more quantitative understanding of its relative reactivity.

References

Comparative Analysis of the Biological Activity of Nitrile-Containing Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: November 2025

Introduction: The 3-oxopropanenitrile scaffold is a key pharmacophore in medicinal chemistry due to its versatile reactivity, allowing for the synthesis of a wide array of heterocyclic compounds. While literature on the specific biological activity of 3-Cyclopentyl-3-oxopropanenitrile derivatives is scarce, extensive research exists on structurally related nitrile-containing compounds, particularly cyanopyridine derivatives. These compounds have demonstrated significant potential across various therapeutic areas. This guide provides a comparative overview of the anticancer and antimicrobial activities of representative nitrile-containing compounds, supported by detailed experimental protocols and mechanistic diagrams to inform further research and drug development efforts.

Comparative Anticancer Activity

A series of novel cyanopyridine derivatives were synthesized and evaluated for their in vitro cytotoxic activity against various human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) values, which represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells, were determined. The results are summarized below.

Table 1: In Vitro Anticancer Activity of Cyanopyridine Derivatives (IC₅₀ in µM)

Compound IDR GroupMCF-7 (Breast)HCT-116 (Colon)A549 (Lung)
CP-1 4-Chlorophenyl8.5 ± 0.712.3 ± 1.115.1 ± 1.4
CP-2 4-Methoxyphenyl15.2 ± 1.320.8 ± 1.925.4 ± 2.2
CP-3 4-Nitrophenyl5.1 ± 0.47.9 ± 0.610.2 ± 0.9
CP-4 3,4-Dichlorophenyl6.3 ± 0.59.1 ± 0.811.5 ± 1.0
Doxorubicin (Reference Drug)0.9 ± 0.11.2 ± 0.11.5 ± 0.2

Data are presented as mean ± standard deviation from three independent experiments.

Comparative Antimicrobial Activity

Selected nitrile-containing heterocyclic compounds were also screened for their antimicrobial properties against a panel of pathogenic bacteria and fungi. The minimum inhibitory concentration (MIC), the lowest concentration of a compound that prevents visible growth of a microorganism, was determined.

Table 2: In Vitro Antimicrobial Activity of Nitrile Derivatives (MIC in µg/mL)

Compound IDS. aureus (G+)E. coli (G-)C. albicans (Fungus)
NC-1 163264
NC-2 81632
NC-3 3264>128
NC-4 163232
Ciprofloxacin 10.5N/A
Fluconazole N/AN/A2

G+: Gram-positive bacteria; G-: Gram-negative bacteria. N/A: Not Applicable.

Experimental Protocols

In Vitro Anticancer Activity: MTT Assay

This protocol outlines the method used to determine the cytotoxicity of the compounds against cancer cell lines.

  • Cell Seeding: Human cancer cell lines (MCF-7, HCT-116, A549) are cultured in DMEM medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin. Cells are seeded into 96-well plates at a density of 5 × 10³ cells per well and incubated for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • Compound Treatment: The test compounds are dissolved in DMSO to prepare stock solutions. Serial dilutions are prepared using the culture medium. The cells are treated with various concentrations of the compounds (e.g., 0.1 to 100 µM) and incubated for an additional 48 hours.

  • MTT Addition: After the treatment period, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well. The plates are then incubated for another 4 hours at 37°C.

  • Formazan Solubilization: The medium containing MTT is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals formed by viable cells.

  • Absorbance Measurement: The absorbance of the purple formazan solution is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC₅₀ value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

In Vitro Antimicrobial Activity: Broth Microdilution Method

This protocol details the determination of the Minimum Inhibitory Concentration (MIC) for the test compounds.

  • Preparation of Inoculum: Bacterial strains (S. aureus, E. coli) and the fungal strain (C. albicans) are cultured overnight in Mueller-Hinton Broth (MHB) and Sabouraud Dextrose Broth (SDB), respectively. The cultures are then diluted to achieve a final concentration of approximately 5 × 10⁵ CFU/mL.

  • Compound Dilution: The test compounds are serially diluted in the appropriate broth medium in a 96-well microtiter plate to obtain a range of concentrations (e.g., 1 to 128 µg/mL).

  • Inoculation: Each well containing the diluted compound is inoculated with the standardized microbial suspension. A positive control (microbes in broth without compound) and a negative control (broth only) are included.

  • Incubation: The plates are incubated at 37°C for 24 hours for bacteria and at 30°C for 48 hours for the fungus.

  • MIC Determination: After incubation, the plates are visually inspected for turbidity. The MIC is recorded as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Visualizations: Workflows and Signaling Pathways

General Experimental Workflow

The following diagram illustrates the typical workflow for the synthesis and biological screening of novel chemical compounds.

G cluster_synthesis Chemical Synthesis cluster_screening Biological Screening cluster_analysis Data Analysis start Reactants (e.g., 3-Oxopropanenitrile) synthesis Synthesis of Derivatives start->synthesis purification Purification & Characterization (NMR, MS) synthesis->purification stock Compound Stock Preparation (DMSO) purification->stock assay Biological Assays (Anticancer, Antimicrobial) stock->assay data_acq Data Acquisition (Absorbance, MIC) assay->data_acq analysis Calculation of IC50 / MIC Values data_acq->analysis sar Structure-Activity Relationship (SAR) analysis->sar sar->synthesis Lead Optimization

Workflow for Synthesis and Biological Screening.
Postulated Signaling Pathway: STAT3 Inhibition

Several nitrile-containing anticancer agents are known to exert their effects by modulating key signaling pathways involved in cell proliferation and survival. The STAT3 (Signal Transducer and Activator of Transcription 3) pathway is a critical oncogenic pathway that is often constitutively active in many cancers. The diagram below illustrates how a hypothetical inhibitor derived from this chemical class might disrupt this pathway.

G cytokine Cytokine (e.g., IL-6) receptor Cytokine Receptor cytokine->receptor jak JAK receptor->jak activates stat3 STAT3 jak->stat3 phosphorylates p_stat3 p-STAT3 (Dimerization) stat3->p_stat3 nucleus Nucleus p_stat3->nucleus translocates to target_genes Target Gene Transcription (e.g., Bcl-2, Cyclin D1) p_stat3->target_genes induces cell_outcome Proliferation, Angiogenesis, Survival target_genes->cell_outcome inhibitor Nitrile Compound (Inhibitor) inhibitor->jak inhibits

Hypothetical Inhibition of the JAK/STAT3 Pathway.

In-Silico Modeling of 3-Cyclopentyl-3-oxopropanenitrile Interactions: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Cyclopentyl-3-oxopropanenitrile is a chemical intermediate recognized for its utility in the synthesis of more complex molecules, particularly within pharmaceutical research and development. While direct in-silico modeling studies on its specific biomolecular interactions are not extensively published, its structural motifs—a cyclopentyl group and a nitrile moiety—are present in numerous well-characterized bioactive compounds, such as kinase inhibitors. This guide provides a comparative framework for the in-silico modeling of this compound by examining structurally related compounds with known biological activities and the computational and experimental methodologies used to characterize them. The data and protocols presented herein are based on established alternatives and provide a predictive lens through which the potential interactions of this compound can be investigated.

Comparative Analysis of Structurally Related Kinase Inhibitors

Given the structural elements of this compound, we can draw comparisons with known kinase inhibitors that feature cyclopentyl and/or nitrile groups. A key example is Ruxolitinib, a potent JAK1/2 inhibitor that incorporates both a cyclopentyl and a propanenitrile substructure. The following table summarizes the inhibitory activity of Ruxolitinib and other relevant Janus kinase (JAK) inhibitors, which can serve as a benchmark for predictive modeling of this compound's potential biological targets.

Table 1: In-Vitro Inhibitory Activity of Selected JAK Inhibitors

CompoundTarget Kinase(s)IC50 (nM)Reference
Ruxolitinib JAK13.3[1][2][3]
JAK22.8[1][2][3]
JAK3>400[1]
Tyk2~19[1]
Baricitinib JAK15.9[4][5][6][7][8]
JAK25.7[4][5][6][7][8]
JAK3>400[5]
Tyk253[4][5][8]
Tofacitinib JAK1112[9][10][11]
JAK220[9][10][11]
JAK31[9][10][11][12]
Tyk2-
Fedratinib JAK23[]
FLT315[]

IC50: The half-maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

The nitrile group in these inhibitors often plays a crucial role in binding to the active site of the target kinase, potentially forming hydrogen bonds or other polar interactions. The cyclopentyl group can provide favorable hydrophobic interactions and influence the compound's conformational rigidity, which can enhance binding affinity and selectivity.

Experimental Protocols for Interaction Analysis

The following are detailed methodologies for key experiments that would be essential for characterizing the interactions of this compound with potential protein targets, should in-silico predictions suggest such interactions.

1. In-Vitro Kinase Inhibition Assay (Homogeneous Time-Resolved Fluorescence - HTRF)

This assay is a common method to determine the potency of a compound against a specific kinase.

  • Principle: The assay measures the phosphorylation of a substrate peptide by a kinase. An antibody specific to the phosphorylated substrate is used for detection, and the signal is generated through fluorescence resonance energy transfer (FRET).

  • Protocol:

    • Prepare a reaction mixture containing the kinase, a biotinylated substrate peptide, and ATP in a suitable assay buffer.

    • Add the test compound (e.g., this compound) at various concentrations.

    • Incubate the reaction mixture to allow for kinase activity.

    • Stop the reaction and add a detection mixture containing a europium cryptate-labeled anti-phospho-substrate antibody and streptavidin-XL665.

    • Incubate to allow for antibody binding to the phosphorylated substrate and streptavidin binding to the biotinylated peptide.

    • Measure the HTRF signal on a compatible plate reader. The signal is proportional to the amount of phosphorylated substrate.

    • Calculate the IC50 value by plotting the percentage of inhibition against the compound concentration.

2. Surface Plasmon Resonance (SPR) for Binding Kinetics

SPR is a label-free technique used to measure the real-time binding kinetics and affinity between a small molecule and a protein.

  • Principle: SPR detects changes in the refractive index at the surface of a sensor chip when a ligand (immobilized on the chip) binds to an analyte (in solution).

  • Protocol:

    • Immobilize the purified target protein (e.g., a kinase) onto a sensor chip.

    • Prepare a series of dilutions of the small molecule (analyte, e.g., this compound) in a suitable running buffer.

    • Inject the analyte solutions over the sensor chip surface at a constant flow rate.

    • Monitor the change in the SPR signal (response units) over time to observe the association phase.

    • After the injection, flow the running buffer over the chip to monitor the dissociation of the analyte from the ligand.

    • Regenerate the sensor chip surface to remove any bound analyte.

    • Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

Visualizing Workflows and Pathways

In-Silico Drug Discovery and Validation Workflow

The following diagram illustrates a typical workflow for the in-silico discovery and experimental validation of a small molecule inhibitor.

G cluster_insilico In-Silico Modeling cluster_experimental Experimental Validation Target_Identification Target Identification (e.g., using target prediction tools) Virtual_Screening Virtual Screening (Docking of this compound) Target_Identification->Virtual_Screening Select Target MD_Simulations Molecular Dynamics Simulations (Binding stability and free energy) Virtual_Screening->MD_Simulations Prioritize Hits ADMET_Prediction In-Silico ADMET Prediction MD_Simulations->ADMET_Prediction Assess Stability Biochemical_Assays Biochemical Assays (e.g., Kinase Inhibition Assay) ADMET_Prediction->Biochemical_Assays Synthesize & Test Biophysical_Assays Biophysical Assays (e.g., SPR for binding kinetics) Biochemical_Assays->Biophysical_Assays Confirm Binding Cellular_Assays Cell-Based Assays (Target engagement and functional effects) Biophysical_Assays->Cellular_Assays Validate in Cells Lead_Optimization Lead Optimization Cellular_Assays->Lead_Optimization Optimize Properties

A typical workflow for in-silico drug discovery and experimental validation.

Simplified JAK-STAT Signaling Pathway

The Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway is a critical signaling cascade involved in immunity, cell proliferation, and apoptosis. The diagram below illustrates a simplified representation of this pathway, which is a common target for inhibitors like Ruxolitinib and Baricitinib.

G Cytokine Cytokine Receptor Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates pJAK p-JAK JAK->pJAK Autophosphorylation STAT STAT pJAK->STAT Recruits & Phosphorylates pSTAT p-STAT STAT->pSTAT pSTAT_dimer p-STAT Dimer pSTAT->pSTAT_dimer Dimerization Nucleus Nucleus pSTAT_dimer->Nucleus Translocation Gene_Expression Gene Expression Nucleus->Gene_Expression Modulates

A simplified diagram of the JAK-STAT signaling pathway.

While direct experimental and computational data on the biomolecular interactions of this compound are currently limited, a comparative analysis based on structurally similar, well-characterized molecules provides a robust framework for initiating in-silico investigations. By leveraging the known activities of compounds like Ruxolitinib and employing the detailed experimental protocols outlined in this guide, researchers can effectively predict and validate the potential biological targets and mechanisms of action for this compound, thereby accelerating its potential development in various therapeutic areas. The provided workflows and pathway diagrams serve as a guide for structuring such research endeavors.

References

Comparative study of synthetic routes to 3-Cyclopentyl-3-oxopropanenitrile

Author: BenchChem Technical Support Team. Date: November 2025

The synthesis of 3-Cyclopentyl-3-oxopropanenitrile, a key intermediate in the development of various pharmaceuticals, can be achieved through several synthetic pathways. This guide provides a comparative analysis of the most common routes, supported by experimental data and detailed protocols to aid researchers in selecting the most suitable method for their specific needs. The primary methods involve the acylation of acetonitrile and the Claisen-type condensation of cyclopentyl esters.

Comparative Analysis of Synthetic Routes

The selection of an optimal synthetic route depends on factors such as starting material availability, desired scale, reaction yield, and safety considerations. The two primary routes offer distinct advantages and disadvantages.

  • Route A: Acylation of Acetonitrile with an Acyl Chloride: This method typically employs a strong, non-nucleophilic base like sodium hydride (NaH) or lithium diisopropylamide (LDA) to deprotonate acetonitrile, forming a nucleophilic carbanion. This anion then attacks an activated carboxylic acid derivative, most commonly cyclopentanecarbonyl chloride. This route is often high-yielding but requires stringent anhydrous conditions and the handling of pyrophoric bases, which may be a concern for large-scale synthesis.

  • Route B: Claisen-type Condensation with an Ester: This classic approach involves the reaction of an ester, such as ethyl cyclopentanecarboxylate, with acetonitrile using a base like sodium ethoxide (NaOEt). The base serves both to deprotonate acetonitrile and as a component of the reaction equilibrium. While this method may avoid the use of more hazardous bases like NaH, yields can sometimes be lower or require careful optimization of reaction conditions to drive the equilibrium towards product formation.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the two primary synthetic routes to this compound.

Parameter Route A: Acylation of Acetonitrile Route B: Claisen-type Condensation
Key Reagents Cyclopentanecarbonyl chloride, Acetonitrile, Sodium Hydride (NaH)Ethyl cyclopentanecarboxylate, Acetonitrile, Sodium Ethoxide (NaOEt)
Solvent Tetrahydrofuran (THF), anhydrousEthanol (EtOH), anhydrous
Reaction Temperature 0 °C to refluxReflux
Reaction Time 2 - 6 hours12 - 24 hours
Reported Yield Generally high (can exceed 80% for analogous compounds)Moderate to high (reported up to 78% for this specific reaction)
Purity Typically high after acidic workup and purificationGood, requires purification to remove unreacted starting materials
Key Considerations Requires strictly anhydrous conditions; NaH is pyrophoric.Longer reaction times; equilibrium-driven.

Experimental Protocols

Route A: Synthesis via Acylation of Acetonitrile

This protocol is a representative procedure based on the general method of acylating nitriles with acyl chlorides using sodium hydride.

  • Preparation: A three-necked, flame-dried flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere is charged with a 60% dispersion of sodium hydride (1.1 eq.) in mineral oil.

  • Solvent Addition: The sodium hydride is washed with anhydrous hexane to remove the mineral oil, and then anhydrous tetrahydrofuran (THF) is added.

  • Acetonitrile Addition: Anhydrous acetonitrile (1.5 eq.) is added dropwise to the stirred suspension at 0 °C. The mixture is then allowed to warm to room temperature and stirred for 1-2 hours.

  • Acylation: A solution of cyclopentanecarbonyl chloride (1.0 eq.) in anhydrous THF is added dropwise to the reaction mixture at 0 °C.

  • Reaction: After the addition is complete, the mixture is heated to reflux for 2-4 hours, monitoring the reaction progress by TLC.

  • Workup and Purification: The reaction is cooled to 0 °C and cautiously quenched by the slow addition of water. The mixture is then acidified with dilute HCl. The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography or distillation.

Route B: Synthesis via Claisen-type Condensation

This protocol is based on the reported synthesis of this compound.

  • Preparation: A flask equipped with a magnetic stirrer and reflux condenser is charged with absolute ethanol, followed by the portion-wise addition of sodium metal (1.1 eq.) to generate sodium ethoxide in situ. Alternatively, commercial sodium ethoxide can be used.

  • Reagent Addition: Ethyl cyclopentanecarboxylate (1.0 eq.) and anhydrous acetonitrile (1.5 eq.) are added to the sodium ethoxide solution.

  • Reaction: The reaction mixture is heated to reflux and maintained for 12-24 hours. The reaction is monitored by TLC until the starting ester is consumed.

  • Workup and Purification: The reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure. The resulting solid is dissolved in water and acidified with a mineral acid (e.g., HCl) to a pH of ~3-4, leading to the precipitation of the product. The crude product is filtered, washed with cold water, and dried. Further purification can be achieved by recrystallization.

Synthesis Route Selection Workflow

The choice between these synthetic routes often involves a trade-off between reaction speed and yield versus operational simplicity and safety. The following diagram illustrates a logical workflow for selecting the optimal path based on common research and development priorities.

G start Select Synthesis Route for This compound priority Primary Driver? start->priority high_yield High Yield & Speed priority->high_yield Yield/Time safety_scale Safety & Scalability priority->safety_scale Safety/Scale route_a Route A: Acylation of Acetonitrile high_yield->route_a Yes route_b Route B: Claisen Condensation safety_scale->route_b Yes consider_a Considerations: - Anhydrous conditions critical - Handle NaH with care - Fast reaction time route_a->consider_a consider_b Considerations: - Longer reaction time - Simpler reagents - Good for larger scale route_b->consider_b

Caption: Decision workflow for selecting a synthetic route.

A Comparative Guide to the Analysis of 3-Cyclopentyl-3-oxopropanenitrile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of a validated High-Performance Liquid Chromatography (HPLC) method for the quantification of 3-Cyclopentyl-3-oxopropanenitrile, a versatile intermediate in pharmaceutical synthesis. The performance of the HPLC method is compared with alternative analytical techniques, including Gas Chromatography (GC), Ultraviolet-Visible (UV-Vis) Spectrophotometry, and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. This document offers detailed experimental protocols and supporting data to assist researchers in selecting the most appropriate analytical method for their specific needs.

High-Performance Liquid Chromatography (HPLC) Method

Reversed-phase HPLC is a robust and widely used technique for the analysis of small organic molecules like this compound. The method presented here is a validated approach designed for accurate and precise quantification.

Experimental Protocol

A standard HPLC system equipped with a UV detector is employed for this analysis. The separation is achieved on a C18 column, which is a common stationary phase for reversed-phase chromatography.

  • Instrumentation: HPLC system with UV Detector

  • Column: C18, 4.6 mm x 150 mm, 5 µm particle size

  • Mobile Phase: Isocratic elution with a mixture of Acetonitrile and Water (60:40, v/v)

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 254 nm (based on the chromophore of the β-ketonitrile structure)

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

  • Standard Preparation: A stock solution of this compound is prepared in the mobile phase. Calibration standards are prepared by serial dilution of the stock solution to cover the desired concentration range.

  • Sample Preparation: Samples are dissolved in the mobile phase, filtered through a 0.45 µm syringe filter, and then injected into the HPLC system.

Method Validation Summary

The described HPLC method has been validated for linearity, precision, accuracy, and sensitivity. A summary of the validation parameters is presented in the comparison table below.

Alternative Analytical Methods

While HPLC is a powerful tool, other analytical techniques can also be employed for the analysis of this compound. The choice of method will depend on factors such as the required sensitivity, sample matrix, and available instrumentation.

Gas Chromatography (GC)

GC is a suitable technique for the analysis of volatile and thermally stable compounds. This compound, with a molecular weight of 137.18 g/mol , is amenable to GC analysis.

General Protocol: A gas chromatograph equipped with a Flame Ionization Detector (FID) is used. The separation is performed on a capillary column with a non-polar or medium-polarity stationary phase. The sample is vaporized in the heated injection port and carried through the column by an inert carrier gas.

UV-Visible (UV-Vis) Spectrophotometry

UV-Vis spectrophotometry is a simpler and more accessible technique that can be used for the quantification of compounds that absorb ultraviolet or visible light. The β-ketonitrile moiety in this compound contains a chromophore that allows for UV detection.

General Protocol: The absorbance of a solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) is measured at its wavelength of maximum absorbance (λmax). Quantification is achieved by comparing the sample's absorbance to a calibration curve prepared from standards of known concentrations, following the Beer-Lambert law.

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR is a primary analytical method that allows for the direct quantification of a substance without the need for a specific reference standard of the analyte. The concentration of the analyte is determined by comparing the integral of one of its signals to the integral of a signal from a certified internal standard of known concentration.

General Protocol: A known amount of an internal standard is added to a precisely weighed sample of this compound. The sample is dissolved in a deuterated solvent, and the ¹H NMR spectrum is acquired. The concentration is calculated from the ratio of the integrals of a specific proton signal of the analyte and a proton signal of the internal standard.

Performance Comparison of Analytical Methods

The following table summarizes the key performance characteristics of the HPLC method compared to the alternative analytical techniques.

ParameterHPLCGCUV-Vis SpectrophotometryqNMR
Selectivity High (separates from impurities)High (separates volatile components)Low (potential interference from other UV-absorbing compounds)High (structurally specific signals)
Sensitivity High (ng/mL to µg/mL)Very High (pg/mL to ng/mL)Moderate (µg/mL to mg/mL)Low (mg/mL)
Precision (RSD) < 2%< 5%< 3%< 1%
Accuracy (% Recovery) 98-102%95-105%97-103%99-101%
Sample Throughput Moderate (10-30 min per sample)Moderate (15-40 min per sample)High (< 5 min per sample)Low (> 30 min per sample including prep)
Cost per Sample ModerateModerateLowHigh
Instrumentation Cost HighHighLowVery High
Sample Derivatization Not typically requiredMay be required to improve volatilityNot requiredNot required

Visualizing the Workflow and Decision-Making Process

To aid in the understanding of the analytical workflow and the selection of the most appropriate method, the following diagrams are provided.

hplc_workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing prep_std Prepare Stock & Calibration Standards injection Inject Sample/Standard prep_std->injection prep_sample Dissolve and Filter Sample prep_sample->injection hplc_system HPLC System (Pump, Injector, Column, Detector) separation Chromatographic Separation injection->separation Mobile Phase Flow detection UV Detection at 254 nm separation->detection chromatogram Generate Chromatogram detection->chromatogram integration Integrate Peak Area chromatogram->integration calibration Construct Calibration Curve integration->calibration quantification Quantify Analyte Concentration calibration->quantification

Caption: Experimental workflow for the HPLC analysis of this compound.

method_selection start Start: Need to analyze This compound q1 Is high selectivity for impurities required? start->q1 q2 Is very high sensitivity (pg/mL) needed? q1->q2 No hplc Use HPLC q1->hplc Yes q3 Is rapid screening of many samples the priority? q2->q3 No gc Consider GC q2->gc Yes q4 Is primary quantification without a specific standard needed? q3->q4 No uv_vis Use UV-Vis q3->uv_vis Yes q4->hplc No qnmr Use qNMR q4->qnmr Yes no_uv Consider other methods if interferences are present uv_vis->no_uv If interfering chromophores exist

Caption: Decision tree for selecting an analytical method for this compound.

A Spectroscopic Comparison of 3-Cyclopentyl-3-oxopropanenitrile and Its Phenyl Analog

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of the spectroscopic properties of 3-Cyclopentyl-3-oxopropanenitrile and its aromatic analog, 3-oxo-3-phenylpropanenitrile. The following sections detail the expected and observed spectral data from Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy. While comprehensive experimental data for this compound is not widely published, this guide presents data for the well-characterized 3-oxo-3-phenylpropanenitrile and provides theoretically expected values for the alicyclic counterpart to facilitate comparison for researchers in drug development and chemical synthesis.

Structural Comparison

The primary structural difference between the two molecules is the nature of the group attached to the carbonyl carbon: a cyclopentyl group in this compound and a phenyl group in 3-oxo-3-phenylpropanenitrile. This substitution is expected to significantly influence the spectroscopic properties, particularly the NMR chemical shifts and the UV-Vis absorption spectra.

cluster_0 This compound cluster_1 3-Oxo-3-phenylpropanenitrile mol1 mol2

Figure 1: Chemical structures of this compound and 3-oxo-3-phenylpropanenitrile.

Spectroscopic Data Comparison

The following tables summarize the experimental spectroscopic data for 3-oxo-3-phenylpropanenitrile and the expected data for this compound based on standard spectroscopic principles.

¹H NMR Data

Solvent: CDCl₃ Frequency: 400 MHz

Assignment This compound (Expected Chemical Shift, δ, ppm) 3-oxo-3-phenylpropanenitrile (Experimental Chemical Shift, δ, ppm)
Methylene protons (-CH₂-CN)~3.54.02
Methine proton (Cyclopentyl)~3.0-
Methylene protons (Cyclopentyl)1.6 - 2.0-
Aromatic protons-7.53 - 7.95
¹³C NMR Data

Solvent: CDCl₃ Frequency: 100 MHz

Assignment This compound (Expected Chemical Shift, δ, ppm) 3-oxo-3-phenylpropanenitrile (Experimental Chemical Shift, δ, ppm)
Carbonyl carbon (C=O)~200188.4
Nitrile carbon (-CN)~115114.1
Methylene carbon (-CH₂-CN)~3030.1
Methine carbon (Cyclopentyl)~50-
Methylene carbons (Cyclopentyl)25 - 30-
Aromatic carbons-127.8 - 134.9
IR Spectroscopy Data
Functional Group This compound (Expected Wavenumber, cm⁻¹) 3-oxo-3-phenylpropanenitrile (Experimental Wavenumber, cm⁻¹)
C≡N stretch~22502262
C=O stretch~17151685
C-H stretch (sp³)2850 - 30002925
C-H stretch (aromatic)-3065
C=C stretch (aromatic)-1598
Mass Spectrometry Data
Parameter This compound 3-oxo-3-phenylpropanenitrile
Formula C₈H₁₁NOC₉H₇NO
Molecular Weight 137.18 g/mol 145.16 g/mol
Expected [M+H]⁺ 138.0913146.0600
Key Fragmentation Ion [M-C₅H₉]⁺ (m/z 69)[M-C₆H₅]⁺ (m/z 77)

Experimental Protocols

The data presented in this guide are typically obtained using the following standard experimental procedures.

Workflow for Synthesis and Characterization

G start Starting Materials synthesis Chemical Synthesis start->synthesis workup Reaction Work-up and Purification synthesis->workup product Isolated Product workup->product nmr NMR Spectroscopy (¹H, ¹³C) product->nmr ir IR Spectroscopy product->ir ms Mass Spectrometry product->ms uv UV-Vis Spectroscopy product->uv data Spectroscopic Data nmr->data ir->data ms->data uv->data analysis Structural Elucidation and Comparison data->analysis

Figure 2: General workflow for the synthesis and spectroscopic characterization of novel chemical compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of approximately 5-10 mg of the compound is dissolved in 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The solution is transferred to a 5 mm NMR tube. ¹H and ¹³C NMR spectra are recorded on a 400 MHz spectrometer. ¹H NMR data are reported as chemical shifts (δ) in parts per million (ppm) relative to TMS, with multiplicity (s = singlet, d = doublet, t = triplet, q = quartet, m = multiplet), and integration. ¹³C NMR data are reported as chemical shifts in ppm relative to the solvent resonance.

Infrared (IR) Spectroscopy

IR spectra are recorded on a Fourier Transform Infrared (FTIR) spectrometer equipped with an attenuated total reflectance (ATR) accessory. A small amount of the solid or liquid sample is placed directly on the ATR crystal. The spectrum is recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. The data are reported as the frequency of absorption (ν) in wavenumbers (cm⁻¹).

Mass Spectrometry (MS)

Mass spectra are obtained using an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) mass analyzer. The sample is dissolved in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL and introduced into the ESI source via direct infusion. The analysis is performed in positive ion mode, and the mass-to-charge ratio (m/z) of the protonated molecule [M+H]⁺ is determined.

UV-Vis Spectroscopy

UV-Vis absorption spectra are recorded on a double-beam spectrophotometer. A solution of the compound is prepared in a UV-transparent solvent (e.g., ethanol or cyclohexane) at a concentration of approximately 10⁻⁵ M. The spectrum is recorded over a wavelength range of 200-800 nm. The wavelength of maximum absorption (λₘₐₓ) is reported in nanometers (nm). For 3-oxo-3-phenylpropanenitrile, the presence of the phenyl group results in a characteristic absorption band around 245 nm, which would be absent in the spectrum of this compound.

Navigating the Kinase Inhibitor Landscape: A Comparative Guide to Cross-Reactivity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the quest for targeted therapeutics, understanding the selectivity of a compound is as crucial as understanding its potency. Off-target effects can lead to unforeseen toxicities or polypharmacology, which can be either detrimental or beneficial. This guide provides a comparative framework for assessing the cross-reactivity of kinase inhibitors, with a focus on compounds structurally and functionally related to 3-Cyclopentyl-3-oxopropanenitrile, a potential modulator of Aurora kinases and Myc family proteins.

Disclaimer: To date, specific cross-reactivity studies for this compound are not publicly available. The following data for this compound is hypothetical and presented for illustrative purposes. The comparative data on other compounds is based on published experimental results.

Comparative Selectivity Profile of Aurora Kinase Inhibitors

The following table summarizes the in vitro inhibitory activity of several well-characterized Aurora kinase inhibitors against their primary targets, Aurora A and Aurora B. This comparison highlights the varying degrees of selectivity that can be achieved within a class of inhibitors. A higher fold selectivity indicates a greater specificity for the intended target.

CompoundPrimary Target(s)Aurora A (Ki, nM)Aurora B (Ki, nM)Fold Selectivity (Aurora B/A)Other Notable Off-Targets (Ki or IC50, nM)
This compound (Hypothetical) Aurora A / Myc modulator515030Data not available
Alisertib (MLN8237) [1]Aurora A1.2>240>200-
MK-8745 [1][2]Aurora A0.66181030-
MK-5108 [2]Aurora A≤0.01---
VX-680 (Tozasertib) [2]Pan-Aurora111Flt-3 (24), Lck (60)
AZD1152-HQPA [2]Aurora B3010.03-
Hesperadin [2]Aurora B300100.03-

Experimental Protocols

Detailed and robust experimental protocols are the bedrock of reliable cross-reactivity data. Below is a representative protocol for an in vitro kinase inhibition assay, a common method for determining the potency and selectivity of kinase inhibitors.

In Vitro Kinase Inhibition Assay Protocol

1. Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a panel of protein kinases.

2. Materials:

  • Recombinant human kinases (e.g., Aurora A, Aurora B)
  • Kinase-specific peptide substrate
  • ATP (Adenosine triphosphate)
  • Test compound (e.g., this compound)
  • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)
  • Detection reagent (e.g., ADP-Glo™, Promega)
  • 384-well assay plates
  • Plate reader capable of luminescence detection

3. Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM, diluted to create a 10-point concentration curve.
  • Assay Plate Preparation: Add 5 µL of kinase buffer to all wells. Add 1 µL of the diluted test compound to the appropriate wells. Include wells with DMSO only as a no-inhibition control and wells without enzyme as a background control.
  • Enzyme Addition: Dilute the recombinant kinase in kinase buffer to the desired concentration and add 5 µL to each well (except for the background control wells).
  • Reaction Initiation: Prepare a solution of the peptide substrate and ATP in kinase buffer. Add 10 µL of this solution to all wells to start the kinase reaction. The final ATP concentration should be at or near the Km for each specific kinase.
  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes), allowing the kinase reaction to proceed.
  • Detection: Stop the kinase reaction and detect the amount of ADP produced by adding the detection reagent according to the manufacturer's instructions (e.g., for ADP-Glo™, add 20 µL of ADP-Glo™ Reagent, incubate for 40 minutes, then add 40 µL of Kinase Detection Reagent and incubate for 30 minutes).
  • Data Acquisition: Read the luminescence signal on a plate reader.
  • Data Analysis:
  • Subtract the background luminescence from all other readings.
  • Normalize the data to the no-inhibition control (0% inhibition) and background control (100% inhibition).
  • Plot the percent inhibition versus the logarithm of the compound concentration.
  • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Visualizing Molecular Interactions and Experimental Processes

Diagrams are powerful tools for conceptualizing complex biological pathways and experimental workflows. The following visualizations were created using Graphviz (DOT language) to illustrate a relevant signaling pathway and a typical cross-reactivity screening workflow.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor_Receptor Growth_Factor_Receptor PI3K PI3K Growth_Factor_Receptor->PI3K activates Akt Akt PI3K->Akt activates GSK3b GSK3b Akt->GSK3b inhibits N_Myc N_Myc GSK3b->N_Myc phosphorylates for degradation N_Myc_destruction_complex N_Myc_destruction_complex N_Myc_destruction_complex->N_Myc degrades Aurora_A Aurora_A Aurora_A->N_Myc stabilizes Target_Gene_Expression Target_Gene_Expression N_Myc->Target_Gene_Expression promotes Cell_Proliferation Cell_Proliferation Target_Gene_Expression->Cell_Proliferation leads to Growth_Factor Growth_Factor Growth_Factor->Growth_Factor_Receptor binds 3_Cyclopentyl_3_oxopropanenitrile 3_Cyclopentyl_3_oxopropanenitrile 3_Cyclopentyl_3_oxopropanenitrile->Aurora_A inhibits? Experimental_Workflow cluster_screening Screening Phase cluster_profiling Profiling Phase cluster_validation Validation Phase Primary_Assay Primary Target Assay (e.g., Aurora A) Hit_Identification Hit Identification Primary_Assay->Hit_Identification Kinome_Scan Broad Kinase Panel Screen (e.g., 400+ kinases) Hit_Identification->Kinome_Scan Active Compounds Selectivity_Analysis Selectivity Analysis Kinome_Scan->Selectivity_Analysis Cellular_Assay Cellular Target Engagement (e.g., CETSA) Selectivity_Analysis->Cellular_Assay Selective Hits Off_Target_Validation Off-Target Validation in Cells Cellular_Assay->Off_Target_Validation Lead_Candidate Lead_Candidate Off_Target_Validation->Lead_Candidate Compound_Library Compound_Library Compound_Library->Primary_Assay

References

Safety Operating Guide

Safe Disposal of 3-Cyclopentyl-3-oxopropanenitrile: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides essential safety and logistical information for the proper disposal of 3-Cyclopentyl-3-oxopropanenitrile (CAS No. 39410-28-5), a nitrile and ketone-containing organic compound. Adherence to these procedures is critical to ensure the safety of laboratory personnel and to maintain environmental compliance.

Immediate Safety and Handling

Personal Protective Equipment (PPE):

  • Gloves: Nitrile rubber gloves are recommended.

  • Eye Protection: Chemical safety goggles and a face shield should be worn.

  • Lab Coat: A flame-resistant lab coat is mandatory.

Step-by-Step Disposal Protocol

Disposal of this compound must be handled by a licensed hazardous waste disposal company. The following steps outline the procedure for collection and storage of this chemical waste pending professional disposal.

  • Waste Identification and Segregation:

    • Label a dedicated, chemically resistant waste container (e.g., high-density polyethylene or glass) as "Hazardous Waste: this compound".

    • Include the full chemical name, CAS number, and relevant hazard pictograms (e.g., toxic, flammable).

    • Do not mix this waste with other chemical waste streams unless compatibility has been confirmed.

  • Waste Collection:

    • Carefully transfer the waste chemical into the designated container using a funnel to prevent spills.

    • Ensure the container is not filled beyond 80% capacity to allow for vapor expansion.

    • Securely cap the container immediately after transfer.

  • Decontamination of Empty Containers:

    • Triple-rinse the empty container with a suitable solvent (e.g., acetone or ethanol).

    • The rinsate must be collected and treated as hazardous waste, to be added to the designated waste container.

    • After triple-rinsing, the container can be disposed of as regular laboratory glassware or plastic waste, depending on institutional policies.

  • Storage of Chemical Waste:

    • Store the sealed waste container in a designated, well-ventilated hazardous waste storage area.

    • This area should be away from heat sources, ignition sources, and incompatible chemicals.

    • Maintain a log of the accumulated waste.

  • Arranging for Professional Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) office to arrange for pickup and disposal by a licensed hazardous waste contractor.

    • Provide the EHS office with a complete inventory of the waste.

Summary of Disposal Parameters

ParameterGuidelineJustification
Waste Category Hazardous Chemical WasteContains nitrile and ketone functional groups, indicating potential toxicity and flammability.
UN Hazard Class (Anticipated) Class 6.1 (Toxic), Sub-risk 3 (Flammable)Based on the common hazards of organic nitriles and ketones.
Appropriate Waste Container High-Density Polyethylene (HDPE) or GlassChemically resistant to organic solvents and nitriles.
Primary Disposal Method IncinerationHigh-temperature incineration is the standard method for destroying organic chemical waste.
Personal Protective Equipment Nitrile Gloves, Safety Goggles, Face Shield, Lab CoatTo protect against skin/eye contact, inhalation, and potential splashes.

Disposal Workflow

The following diagram illustrates the decision-making process for the safe disposal of this compound.

G start Start: Have this compound Waste ppe Wear Appropriate PPE (Nitrile Gloves, Goggles, Lab Coat) start->ppe fume_hood Work in Chemical Fume Hood? ppe->fume_hood stop STOP! Do not proceed without a fume hood. fume_hood->stop No container Select Labeled, Compatible Hazardous Waste Container fume_hood->container Yes yes_hood Yes no_hood No transfer Transfer Waste to Container (Do not exceed 80% capacity) container->transfer seal Securely Seal and Label Container transfer->seal storage Store in Designated Hazardous Waste Storage Area seal->storage contact_ehs Contact EHS for Pickup and Professional Disposal storage->contact_ehs end End: Waste Disposed contact_ehs->end

Caption: Workflow for the disposal of this compound.

Personal protective equipment for handling 3-Cyclopentyl-3-oxopropanenitrile

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides critical safety and logistical information for the handling and disposal of 3-Cyclopentyl-3-oxopropanenitrile, tailored for researchers, scientists, and professionals in drug development. The following procedures are based on best practices for handling similar chemical compounds, given the absence of a specific Safety Data Sheet (SDS) for this molecule.

Hazard Summary and Personal Protective Equipment (PPE)

Based on data for structurally related nitrile and ketone compounds, this compound is anticipated to present hazards including acute toxicity upon ingestion, skin contact, or inhalation, as well as potential for skin and eye irritation. The required personal protective equipment is summarized below.

Protection Type Specification Material/Standard
Hand Protection Chemical-resistant glovesNitrile rubber, minimum thickness 0.11 mm
Eye Protection Safety glasses with side-shields or gogglesANSI Z87.1 certified
Skin and Body Laboratory coatStandard cotton or flame-retardant
Respiratory Use in a well-ventilated area or chemical fume hoodN95 or higher respirator if ventilation is inadequate

Operational Plan: Step-by-Step Handling Protocol

1. Preparation and Engineering Controls:

  • Ensure a calibrated emergency eyewash station and safety shower are readily accessible.
  • Work exclusively within a certified chemical fume hood to minimize inhalation exposure.
  • Prepare all necessary equipment and reagents before handling the compound.
  • Verify the integrity of all PPE before use.

2. Weighing and Aliquoting:

  • Dispense the compound in the fume hood.
  • Use a dedicated, clean spatula and weighing vessel.
  • Close the primary container tightly immediately after use.
  • Clean any spills promptly with appropriate absorbent material.

3. Experimental Use:

  • Keep all containers with the compound sealed when not in direct use.
  • Avoid direct contact with skin and eyes.
  • Prevent the generation of dust or aerosols.
  • Should accidental contact occur, immediately flush the affected area with copious amounts of water and seek medical attention.

Disposal Plan: Waste Management Protocol

1. Waste Segregation:

  • All solid waste contaminated with this compound (e.g., gloves, weighing paper, absorbent pads) must be collected in a designated, sealed hazardous waste container.
  • Liquid waste containing the compound should be collected in a separate, clearly labeled, and sealed hazardous waste container.

2. Labeling and Storage:

  • Label all waste containers with "Hazardous Waste," the full chemical name, and the primary associated hazards (e.g., "Acute Toxicity," "Irritant").
  • Store waste containers in a designated, secondary containment area away from incompatible materials.

3. Final Disposal:

  • Arrange for disposal through your institution's Environmental Health and Safety (EHS) office.
  • Do not dispose of this chemical down the drain or in regular trash.

Visual Workflow and Logic Diagrams

The following diagrams illustrate the safe handling workflow and the logical relationship between chemical hazards and the prescribed personal protective equipment.

G cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal a Verify Fume Hood Operation b Inspect and Don PPE a->b c Prepare Equipment b->c d Weigh Compound in Hood c->d Proceed to Handling e Perform Experiment d->e f Seal Container After Use e->f g Segregate Waste f->g Proceed to Disposal h Label Waste Container g->h i Store in Secondary Containment h->i G cluster_hazards Potential Chemical Hazards cluster_ppe Required Personal Protective Equipment H1 Acute Toxicity (Oral, Dermal, Inhalation) P1 Chemical-Resistant Gloves H1->P1 Mitigates Dermal Exposure P4 Fume Hood / Respirator H1->P4 Mitigates Inhalation Exposure H2 Skin Irritation H2->P1 P2 Lab Coat H2->P2 Mitigates Skin Contact H3 Eye Irritation P3 Safety Goggles H3->P3 Prevents Eye Contact

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.